molecular formula C27H38N2O4 B7759706 Verapamil CAS No. 56949-77-0

Verapamil

Cat. No.: B7759706
CAS No.: 56949-77-0
M. Wt: 454.6 g/mol
InChI Key: SGTNSNPWRIOYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verapamil is a prototypical phenylalkylamine-class compound that functions as a non-dihydropyridine calcium channel blocker . Its primary mechanism of action is the potent inhibition of voltage-dependent L-type calcium channels, specifically by binding to the alpha-1 subunit, which reduces calcium influx into cells . This action is use-dependent, meaning the drug's affinity for the channel increases with channel activity . In research settings, this compound is invaluable for studying calcium-mediated processes. It is widely used in cardiovascular research to investigate mechanisms for controlling heart rate and vascular tone, as it slows atrioventricular (AV) node conduction and relaxes vascular smooth muscle . Beyond cardiovascular studies, this compound is a crucial tool in oncology research, particularly in the study of multidrug resistance (MDR) in cancer. It acts as a potent inhibitor of the ATP-binding cassette (ABC) transporter family, including P-glycoprotein (P-gp/ABCB1), thereby blocking the efflux of chemotherapeutic agents from resistant cancer cells and allowing researchers to explore methods to overcome this resistance . Additional research applications include its use in neurobiological studies involving voltage-gated N-type, P/Q-type, and T-type calcium channels , as well as in investigations of cluster headaches and potential applications in models of type 1 diabetes . This compound is supplied as a high-purity compound to ensure consistent and reliable experimental results. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNSNPWRIOYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041152
Record name (+/-)-Verapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Verapamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg
Record name Verapamil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Verapamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L
Record name Verapamil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Verapamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Viscous, pale yellow oil

CAS No.

52-53-9
Record name Verapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verapamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Verapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verapamil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Verapamil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Verapamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Verapamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Verapamil on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone of cardiovascular therapy, primarily exerting its effects through the modulation of L-type calcium channels (LTCCs). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with LTCCs. It delves into the state-dependent nature of the binding, the kinetics of channel blockade, and the downstream physiological consequences. Detailed experimental protocols for investigating these interactions are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: State-Dependent Blockade

This compound is classified as a Class IV antiarrhythmic agent and functions as a non-dihydropyridine calcium channel blocker.[1] Its primary molecular target is the α1 subunit of the L-type calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells.[2][3] The interaction is characterized by a sophisticated mechanism known as state-dependent binding, where this compound exhibits a higher affinity for the channel in its open and, most notably, its inactivated states compared to the resting state.[4][5][6]

This state-dependent affinity is crucial to its therapeutic efficacy and tissue selectivity.[5] Cardiac and vascular smooth muscle cells, which undergo frequent depolarization, present more channels in the open and inactivated states, making them more susceptible to this compound blockade.[5][7] this compound is believed to access its binding site from the intracellular side of the membrane, physically occluding the pore and thereby inhibiting the influx of Ca2+ ions.[8] This reduction in intracellular calcium has profound effects on cellular function.

Molecular Binding Site

This compound binds to a specific receptor site within the central cavity of the L-type calcium channel pore, on the intracellular side of the selectivity filter.[8] This binding site is distinct from that of dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem), though allosteric interactions between these sites have been observed.[9][10] The binding of this compound is thought to involve amino acid residues in the S6 transmembrane segments of domains III and IV of the α1 subunit.[8]

Effects on Channel Gating and Kinetics

This compound's interaction with the L-type calcium channel significantly alters its gating kinetics. A key effect is the pronounced slowing of the recovery from inactivation.[4][11] By stabilizing the inactivated state, this compound reduces the number of channels available to open upon subsequent depolarizations.[11] This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with higher frequencies of stimulation, a property particularly relevant for its antiarrhythmic effects in tachycardias.[4][12][13] While this compound primarily affects the inactivated state, it does not significantly alter the time course of current inactivation during a single depolarization.[4]

Quantitative Data

The interaction of this compound with L-type calcium channels has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency (IC50) of this compound on L-type Calcium Channels
Cell Type/PreparationChannel SubtypeExperimental ConditionIC50Reference(s)
Frog Heart MembranesL-typeRadioligand Binding ([3H]this compound)4.25 nM (KD)[14]
Rat Ventricular MyocytesL-typeWhole-cell patch clamp9.1 µM (Use-dependent, TP2)[15]
Rat Ventricular MyocytesL-typeWhole-cell patch clamp35.3 µM (Tonic, TP1)[15]
HEK293 cellshERG K+ channelsWhole-cell patch clamp143.0 nM[13]
Rabbit Coronary Artery Smooth MuscleKv channelsWhole-cell patch clamp0.82 µM (Kd)[16]

Note: IC50 and Kd values can vary significantly depending on the experimental conditions, including temperature, ionic composition, and stimulation frequency.

Table 2: Kinetics of this compound Block on Cardiac L-type Calcium Channels
ParameterThis compound ConcentrationValue (mean ± SEM)Experimental ConditionReference(s)
Development of Block (τon) 0.3 µM1060 ± 138 msTwin pulse protocol, depolarization to 0 mV[4]
1 µM310 ± 24 msTwin pulse protocol, depolarization to 0 mV[4]
10 µM125 ± 7 msTwin pulse protocol, depolarization to 0 mV[4]
Recovery from Block (τoff) 0.3 µM5.05 ± 0.44 sTwin pulse protocol, repolarization to -80 mV[4]
1 µM6.7 ± 0.69 sTwin pulse protocol, repolarization to -80 mV[4]
10 µM6.02 ± 0.9 sTwin pulse protocol, repolarization to -80 mV[4]
Recovery from Inactivation (Control) -11 ± 0.7 msTwin pulse protocol, repolarization to -80 mV[4]

Signaling Pathways and Physiological Consequences

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that culminate in its therapeutic effects.

Cardiovascular Effects

In cardiac myocytes , the inhibition of Ca2+ influx leads to:

  • Negative Inotropy (Reduced Contractility): Reduced intracellular Ca2+ availability decreases the activation of the contractile machinery.[9]

  • Negative Chronotropy (Reduced Heart Rate): By slowing the depolarization of pacemaker cells in the sinoatrial (SA) node, this compound decreases the heart rate.

  • Negative Dromotropy (Reduced AV Conduction): this compound slows conduction through the atrioventricular (AV) node, which is crucial for its use in supraventricular tachycardias.[1][17]

In vascular smooth muscle cells , the blockade of Ca2+ influx results in:

  • Vasodilation: Reduced intracellular Ca2+ leads to relaxation of the smooth muscle, causing dilation of arteries and arterioles and a subsequent reduction in blood pressure.[3]

The following diagram illustrates the signaling pathway leading to muscle contraction and its inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Space LTCC L-type Ca2+ Channel Ca_ion Ca2+ LTCC->Ca_ion influx This compound This compound This compound->LTCC blocks Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of muscle contraction and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the entire cell membrane, providing insights into the effects of this compound on channel kinetics and voltage dependence.

4.1.1. Cardiomyocyte Isolation

  • Animal Euthanasia and Heart Excision: Euthanize a rodent (e.g., rat or mouse) according to approved institutional protocols.[18] Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[19]

  • Enzymatic Digestion: Perfuse the heart with a Ca2+-free solution to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.[17][19]

  • Cell Dissociation and Collection: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.[17]

  • Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.[19]

  • Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips for electrophysiological recording.

4.1.2. Electrophysiological Recording

  • Solution Preparation:

    • External Solution (mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Seal Formation and Whole-Cell Configuration: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[20] Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[21]

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • To study use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at various frequencies (e.g., 0.1 Hz, 1 Hz, 2 Hz) before and after application of this compound.

    • To study recovery from inactivation, use a two-pulse protocol where a conditioning pulse is followed by a test pulse at varying inter-pulse intervals.

  • Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. Analyze the peak current amplitude, time course of inactivation, and recovery kinetics.

The following diagram outlines the workflow for a whole-cell patch-clamp experiment.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A Isolate Cardiomyocytes B Plate cells on coverslips A->B E Form Gigaohm seal B->E C Prepare external and internal solutions D Fabricate patch pipette C->D D->E F Achieve whole-cell configuration E->F G Apply voltage-clamp protocol F->G H Record baseline currents G->H I Perfuse with this compound H->I J Record currents in the presence of this compound I->J K Analyze current amplitude, kinetics, and voltage-dependence J->K L Determine IC50 and kinetic parameters K->L

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels.

4.2.1. Membrane Preparation

  • Tissue Homogenization: Homogenize cardiac tissue or cultured cells expressing L-type calcium channels in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1][22]

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[22]

  • High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[1]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[22]

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., sucrose) and store at -80°C.[22] Determine the protein concentration using a standard assay (e.g., BCA assay).

4.2.2. Binding Assay

  • Assay Setup: In a multi-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.

  • Incubation:

    • Total Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]this compound or a dihydropyridine (B1217469) like [3H]PN200-110) at various concentrations.

    • Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound) to saturate the specific binding sites.

    • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[22]

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[22]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax for saturation experiments, or IC50 and Ki for competition experiments.

The following diagram illustrates the workflow for a radioligand binding assay.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Homogenize tissue/cells B Differential centrifugation to isolate membranes A->B C Determine protein concentration B->C D Incubate membranes with radioligand (+/- competitor) C->D E Equilibrate reaction D->E F Separate bound and free ligand via filtration E->F G Wash filters F->G H Quantify radioactivity G->H I Calculate specific binding H->I J Perform Scatchard or non-linear regression analysis I->J K Determine Kd, Bmax, or Ki J->K

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound's mechanism of action on L-type calcium channels is a nuanced process characterized by state-dependent binding, preferential interaction with the inactivated channel state, and a consequent use-dependent blockade. This intricate mechanism underlies its therapeutic efficacy in a range of cardiovascular disorders. A thorough understanding of these molecular interactions, facilitated by techniques such as patch-clamp electrophysiology and radioligand binding assays, is paramount for the rational design and development of novel and more selective calcium channel modulators. This guide provides a foundational framework for researchers and drug development professionals to explore this important class of therapeutic agents further.

References

The Stereospecific Landscape of Verapamil: A Technical Guide to its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Administered as a racemic mixture, this compound consists of two enantiomers, (S)-Verapamil and (R)-Verapamil, which, despite their identical chemical formula, exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the stereoselective properties of this compound enantiomers, offering a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Pharmacodynamics: A Tale of Two Enantiomers

The differential pharmacological effects of (S)- and (R)-Verapamil are most pronounced in their interactions with their primary target, the L-type calcium channels, as well as other ion channels and transporters.

L-type Calcium Channel Blockade

The therapeutic efficacy of this compound is primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and heart rate.[2] This action is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

(S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in its negative dromotropic effect, which is the slowing of atrioventricular (AV) nodal conduction. This pronounced difference is a key factor in the antiarrhythmic efficacy of the racemic mixture.

Off-Target Effects: hERG Channel Inhibition

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization, and its inhibition can lead to potentially fatal arrhythmias. Both this compound enantiomers have been shown to block hERG channels. Interestingly, studies suggest a lack of significant stereoselectivity at this off-target channel, with both enantiomers exhibiting similar potencies.

Interaction with P-glycoprotein (P-gp)

This compound and its enantiomers are also known inhibitors of the efflux transporter P-glycoprotein (P-gp), which plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs. While both enantiomers inhibit P-gp, some studies suggest a degree of stereoselectivity in this interaction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing the pharmacological profiles of (S)-Verapamil and (R)-Verapamil.

TargetParameter(S)-Verapamil(R)-VerapamilReference
L-type Calcium Channel Negative Dromotropic Potency Ratio~201[1]
hERG Potassium Channel IC50180.4 nM204 nM[3]
P-glycoprotein (P-gp) IC50 (for [11C]this compound)Not explicitly distinguished44 nM (racemic)[4]

Pharmacokinetics: Stereoselective Metabolism

The pharmacokinetic profiles of the this compound enantiomers are markedly different, primarily due to stereoselective first-pass metabolism in the liver.

(S)-Verapamil is metabolized more rapidly by cytochrome P450 enzymes, particularly CYP3A4, than (R)-Verapamil.[5][6][7] This results in a higher plasma concentration of the less active (R)-enantiomer after oral administration of the racemate. The differential metabolism and the resulting in vivo enantiomeric ratio are critical considerations in understanding the overall pharmacological effect of racemic this compound.

Cytochrome P450 Metabolism

The following table summarizes the kinetic parameters for the metabolism of this compound enantiomers by CYP3A4.

EnantiomerMetaboliteK_m (μM)V_max (pmol/min/mg)Reference
(S)-VerapamilNorthis compound (B1221204)167 ± 233,418 ± 234[7]
(R)-VerapamilNorthis compound168 ± 352,502 ± 275[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound enantiomers.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify (S)-Verapamil and (R)-Verapamil in biological samples.

Methodology:

  • Sample Preparation: Plasma samples containing this compound are subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the drug and its metabolites from endogenous interferences.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is used. Common chiral columns include those based on α1-acid glycoprotein (B1211001) (AGP) or cellulose (B213188) derivatives (e.g., Chiralcel OD-R, Chiralpak AD).[8]

  • Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for a reversed-phase chiral column consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: A fluorescence detector is commonly employed for sensitive quantification, with excitation and emission wavelengths typically set around 275 nm and 310 nm, respectively.[8]

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the inhibitory effects of this compound enantiomers on ion channel currents (e.g., L-type calcium channels or hERG channels).

Methodology:

  • Cell Preparation: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for the α1c subunit of the L-type calcium channel or hERG) is cultured on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip resistance of 2-5 MΩ, filled with an appropriate internal solution, is brought into contact with a single cell.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit ionic currents through the channel of interest. For L-type calcium channels, a depolarizing step to 0 mV is typically used. For hERG channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current.[3][9][10]

  • Drug Application: The this compound enantiomers are applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The peak current amplitude in the presence of the drug is compared to the control current to determine the percentage of inhibition. The concentration-response data are then fitted to the Hill equation to calculate the IC50 value.[3]

Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

L_type_calcium_channel_blockade cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) Ca_channel->Ca_int This compound (S)-Verapamil (R)-Verapamil This compound->Ca_channel Blockade (S) > (R) Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel Influx Contraction Muscle Contraction Ca_int->Contraction Initiates

Caption: this compound enantiomers block L-type calcium channels, reducing calcium influx.

Experimental Workflow for Chiral Separation

Chiral_Separation_Workflow Start Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Start->SPE HPLC Chiral HPLC Analysis SPE->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification of (S)- and (R)-Verapamil Detection->Quantification

Caption: Workflow for the separation and quantification of this compound enantiomers.

Metabolic Pathway of this compound Enantiomers

Verapamil_Metabolism rac_this compound Racemic this compound S_this compound (S)-Verapamil rac_this compound->S_this compound R_this compound (R)-Verapamil rac_this compound->R_this compound CYP3A4 CYP3A4 S_this compound->CYP3A4 S_Northis compound (S)-Northis compound S_this compound->S_Northis compound N-demethylation R_this compound->CYP3A4 R_Northis compound (R)-Northis compound R_this compound->R_Northis compound N-demethylation CYP3A4->S_Northis compound Faster CYP3A4->R_Northis compound Slower

Caption: Stereoselective metabolism of this compound enantiomers by CYP3A4.

Conclusion

The pharmacological and pharmacokinetic profiles of this compound are clear examples of the profound impact of stereochemistry on drug action. The (S)-enantiomer is the primary driver of the desired negative dromotropic effects, making it crucial for the antiarrhythmic properties of the racemic mixture. Conversely, the more rapid clearance of (S)-Verapamil leads to a predominance of the less active (R)-enantiomer in plasma following oral administration. A thorough understanding of these stereoselective differences is paramount for the rational design of future clinical studies, the development of new drug formulations, and the optimization of therapeutic strategies involving this compound. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of stereopharmacology and its clinical implications.

References

Verapamil Targets in Cardiovascular Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone in cardiovascular therapy, primarily classified as a Class IV antiarrhythmic agent and a calcium channel blocker. Its therapeutic efficacy in managing conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias stems from its primary mechanism of action: the blockade of L-type voltage-gated calcium channels (Ca_v1.2). This action modulates calcium ion influx in cardiac and vascular smooth muscle cells, leading to a cascade of physiological effects.[1][2] Beyond its principal target, this compound exhibits a complex pharmacological profile, interacting with a range of other ion channels and cellular pathways. This technical guide provides a comprehensive overview of this compound's molecular targets in cardiovascular research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further investigation and drug development.

Core Molecular Target: L-type Calcium Channels

This compound's primary therapeutic effects are mediated through its interaction with the α1 subunit of L-type calcium channels, predominantly the Ca_v1.2 isoform, which is highly expressed in cardiac and vascular smooth muscle.[1] It exhibits a state-dependent binding preference, showing higher affinity for open and inactivated channel conformations, which contributes to its use- and frequency-dependent effects.[3] This characteristic is particularly relevant in tachyarrhythmias where increased heart rates lead to a greater proportion of channels in the inactivated state, enhancing this compound's blocking efficacy.[4]

Quantitative Data: this compound's Potency and Binding Affinity

The following tables summarize the quantitative data on this compound's interaction with its primary and off-target channels.

TargetSpecies/TissueAssay TypeParameterValueReference(s)
L-type Calcium ChannelFrog Heart MembranesRadioligand Binding ([³H]this compound)K_d4.25 nM
L-type Calcium ChannelCardiac SarcolemmaRadioligand BindingK_d~50 nM
Ca_v1.2Rat Ventricular MyocytesWhole-cell Patch ClampIC_503 µM (for I_Ca)[5]
Ca_v1.2HEK CellsWhole-cell Patch ClampIC_503-8 µM[6]
Ca_v3.1 (T-type)HEK CellsWhole-cell Patch ClampIC_5021 µM (HP -130 mV)[6]
Ca_v3.1 (T-type)HEK CellsWhole-cell Patch ClampIC_505 µM (HP -70 mV)[6]

K_d: Dissociation Constant; IC_50: Half-maximal Inhibitory Concentration; HP: Holding Potential

Off-Target Effects of this compound

This compound's pharmacological actions extend beyond L-type calcium channels, influencing other ion channels and transporters, which may contribute to both its therapeutic profile and side effects.

Potassium Channels

This compound is known to block several types of voltage-gated potassium channels.[7] This can influence cardiac action potential duration and neuronal excitability.

TargetSpecies/Cell LineParameterValueReference(s)
hERG (I_Kr)HEK CellsIC_50143.0 nM[8]
Kv1.1Xenopus OocytesIC_5014.0 µM[9]
Kv1.5 (I_Kur)Xenopus OocytesIC_505.1 µM[9]
I_KsXenopus OocytesIC_50161.0 µM[9]
K_ATP (Kir6.2/SUR2A)COS-7 CellsIC_508.9 µM[10]
P-glycoprotein (P-gp)

This compound is a well-characterized inhibitor of the P-glycoprotein (P-gp) efflux pump, a member of the ATP-binding cassette (ABC) transporter family. This inhibition can have significant implications for drug-drug interactions.

TargetCell LineParameterValueReference(s)
P-glycoproteinK562/ADRIC_50~15 µM

Signaling Pathways Modulated by this compound

This compound's influence on intracellular calcium concentration triggers a series of downstream signaling events.

Calcium-Calmodulin-MLCK Pathway in Smooth Muscle

In vascular smooth muscle, the reduction in intracellular calcium concentration by this compound directly impacts the calcium-calmodulin signaling pathway, leading to vasodilation.[11]

G This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Decreases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Vasodilation Contraction->Relaxation Inhibition leads to

This compound's effect on the Calmodulin-MLCK pathway.
JAK2/STAT3 Signaling Pathway in Cardiomyocytes

Recent research has unveiled a novel cardioprotective mechanism of this compound involving the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is implicated in reducing apoptosis following myocardial ischemia/reperfusion injury.[12][13]

G This compound This compound Unknown_Receptor Upstream Mechanism (?) This compound->Unknown_Receptor JAK2 JAK2 Unknown_Receptor->JAK2 Activates p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Bcl2 Bcl-2 p_STAT3->Bcl2 Upregulates Bax Bax p_STAT3->Bax Downregulates Cleaved_Caspase3 Cleaved Caspase-3 p_STAT3->Cleaved_Caspase3 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Cleaved_Caspase3->Apoptosis Cardioprotection Cardioprotection Apoptosis->Cardioprotection Inhibition leads to

This compound's activation of the JAK2/STAT3 pathway.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol outlines the determination of this compound's binding affinity to L-type calcium channels in cardiac membranes using a radiolabeled ligand.

1. Membrane Preparation:

  • Excise hearts from the animal model and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Mince the tissue and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of membrane suspension (typically 20-50 µg of protein).

    • 50 µL of [³H]this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

    • For competition assays, add 50 µL of unlabeled this compound or other competing ligands at various concentrations.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the K_d and B_max.

  • For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the IC_50, from which the K_i can be calculated using the Cheng-Prusoff equation.

G Start Start Membrane_Prep Cardiac Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup: Membranes + [³H]this compound ± Unlabeled Ligand Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: Determine Kd, Bmax, Ki Counting->Data_Analysis End End Data_Analysis->End G Start Start Cell_Isolation Isolate Cardiomyocytes Start->Cell_Isolation Whole_Cell_Config Achieve Whole-Cell Configuration Cell_Isolation->Whole_Cell_Config Set_HP Set Holding Potential (-80 mV) Whole_Cell_Config->Set_HP Apply_this compound Apply this compound Set_HP->Apply_this compound Voltage_Protocol Apply Voltage Protocol (e.g., Pulse Train) Apply_this compound->Voltage_Protocol Record_Current Record L-type Ca²⁺ Current Voltage_Protocol->Record_Current Data_Analysis Analyze Current Inhibition (IC₅₀, Frequency Dependence) Record_Current->Data_Analysis End End Data_Analysis->End G Start Start Cell_Plating Plate Cells on Glass-Bottom Dish Start->Cell_Plating Dye_Loading Load Cells with Fura-2 AM Cell_Plating->Dye_Loading Imaging_Setup Mount on Microscope and Perfuse Dye_Loading->Imaging_Setup Baseline_Imaging Acquire Baseline Fluorescence Ratio Imaging_Setup->Baseline_Imaging Apply_this compound Apply this compound Baseline_Imaging->Apply_this compound Record_Response Record Fluorescence Ratio Changes Apply_this compound->Record_Response Calibration Perform In Situ Calibration (Rmin, Rmax) Record_Response->Calibration Data_Analysis Calculate [Ca²⁺]i using Grynkiewicz Equation Calibration->Data_Analysis End End Data_Analysis->End G Start Start Cell_Treatment Treat Cardiomyocytes with this compound Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Protein_Transfer Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-JAK2, p-STAT3, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Densitometry and Normalization Detection->Analysis End End Analysis->End

References

Verapamil's Role in Modulating Multidrug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of anticancer agents. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps. Verapamil (B1683045), a first-generation calcium channel blocker, has been extensively investigated for its ability to modulate MDR. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with this compound's role as an MDR modulator. It is designed to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of P-glycoprotein

This compound's primary role in reversing MDR is attributed to its direct interaction with P-glycoprotein (ABCB1), a 170-kDa transmembrane protein that actively extrudes cytotoxic drugs from cancer cells in an ATP-dependent manner.[1]

1.1. Competitive Inhibition: this compound acts as a competitive inhibitor of P-gp.[1] It directly binds to the transporter, likely at sites that overlap with those for chemotherapeutic agents.[1] This competition reduces the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity. Studies have shown that the accumulation of [3H]this compound in multidrug-resistant K562/ADM cells was only 30% of that in the drug-sensitive parental K562 cells, and this accumulation increased when the cells were treated with other P-gp substrates, indicating that this compound itself is a substrate for P-gp.[1]

1.2. ATPase Activity Modulation: P-gp-mediated drug efflux is fueled by ATP hydrolysis. This compound has been shown to stimulate the basal ATPase activity of P-gp, suggesting an interaction with the enzyme's catalytic cycle.[2][3] The kinetics of this compound-induced P-gp-mediated ATP hydrolysis are biphasic, implying the existence of at least two this compound-binding sites on the transporter with different affinities.[2] At low concentrations, this compound stimulates ATP hydrolysis, while at higher concentrations, it can be inhibitory.

Quantitative Analysis of this compound-Mediated MDR Reversal

The efficacy of this compound in reversing MDR has been quantified in numerous in vitro studies. The following tables summarize key data on the fold-reversal of resistance and the impact on IC50 values of various chemotherapeutic agents.

Table 1: this compound's Effect on Chemosensitivity in P-gp-Overexpressing Cell Lines

Cell LineAnticancer DrugThis compound ConcentrationFold Reversal of Resistance (approx.)Reference
CEM/VCR 1000 (Human Leukemia)Epirubicin3 µg/mL10[4]
CEM/VCR 1000 (Human Leukemia)Epirubicin10 µg/mL19[4]
CHO-Adr (Chinese Hamster Ovary)Adriamycin10 µM15[5]
SGC-7901 (Human Gastric Cancer)Doxorubicin (ADM)Not specified6.77[6]
HCT15 (Human Colon Carcinoma)Paclitaxel1.0 µg/mL>15 (for derivative KR-30035)[7]

Table 2: Effect of this compound on IC50 Values of Chemotherapeutic Drugs

Cell LineAnticancer DrugIC50 (without this compound)IC50 (with this compound)This compound ConcentrationReference
HCT15 (P-gp expressing)PaclitaxelNot specified0.07 nM (with KR-30035)1.0 µg/mL[7]
CHO-K1 (Parental)AdriamycinNot specified5-fold decrease10 µM[5]

Signaling Pathways Modulated by this compound in MDR Cells

Beyond direct P-gp inhibition, this compound influences cellular signaling pathways that contribute to the MDR phenotype and cell survival.

3.1. Inhibition of Src Kinase: this compound has been shown to suppress the activation of Src kinase.[8] This inhibition leads to the downregulation of MDR1 (the gene encoding P-gp) and survivin, an inhibitor of apoptosis. Concurrently, Src inhibition by this compound increases the expression of the pro-apoptotic protein Bim.[8] This suggests a dual mechanism of reducing drug efflux and promoting apoptosis.

3.2. Modulation of Apoptosis via MRP1 and Glutathione (B108866): this compound and its derivatives can induce apoptosis in cells overexpressing Multidrug Resistance-Associated Protein 1 (MRP1).[9][10] This effect is mediated by the stimulation of MRP1-dependent glutathione (GSH) extrusion.[9][10] The rapid depletion of intracellular GSH triggers the apoptotic cascade.[9][10] Interestingly, the enantiomers of this compound exhibit differential effects; (S)-verapamil induces apoptosis by promoting GSH efflux, while (R)-verapamil acts as an inhibitor of MRP1-mediated transport, sensitizing cells to chemotherapeutics.[11][12]

Below is a diagram illustrating the signaling pathway of this compound's action on MDR cells.

Verapamil_MDR_Signaling cluster_membrane Cell Membrane cluster_chemo Chemotherapeutic Drugs cluster_downstream Downstream Effects Pgp P-glycoprotein (P-gp) (MDR1) Chemo_in Intracellular Drug Pgp->Chemo_in MRP1 MRP1 Cell_Death Cell Death MRP1->Cell_Death via GSH depletion Src Src Kinase MDR1_exp MDR1 Expression Src->MDR1_exp Activates Survivin Survivin Src->Survivin Activates Bim Bim Src->Bim Inhibits Chemo_out Extracellular Drug Chemo_in->Chemo_out Efflux MDR1_exp->Pgp Encodes Apoptosis Apoptosis Survivin->Apoptosis Inhibits Bim->Apoptosis Promotes Apoptosis->Cell_Death GSH Glutathione (GSH) GSH->MRP1 This compound This compound This compound->Pgp Inhibits Efflux This compound->MRP1 Stimulates Efflux This compound->Src Inhibits

Caption: Signaling pathways affected by this compound in multidrug-resistant cells.

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating MDR modulators. The following are detailed protocols for key in vitro assays.

4.1. P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.[13]

  • Materials:

    • P-gp-overexpressing cell line (e.g., K562/ADM, MCF7/ADR) and parental cell line.

    • Cell culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA.

    • 96-well black, clear-bottom microplate.

    • This compound (positive control).

    • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

    • Phosphate (B84403) Buffered Saline (PBS).

    • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Procedure:

    • Cell Seeding: Seed P-gp-overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[13]

    • Compound Preparation: Prepare serial dilutions of this compound and test compounds in serum-free medium.

    • Treatment: Remove the culture medium and add the compound dilutions to the respective wells. Include wells with medium only (negative control) and this compound (positive control).

    • Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of 10 µM.[13]

    • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[13]

    • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[13]

    • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.[13]

  • Data Analysis:

    • Calculate the percentage of fluorescence increase relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the P-gp inhibition assay.

Pgp_Inhibition_Workflow start Start seed_cells Seed P-gp overexpressing and parental cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours at 37°C seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound and test compounds incubate_24h->prepare_dilutions add_compounds Add compounds to the cells prepare_dilutions->add_compounds add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) add_compounds->add_substrate incubate_90min Incubate for 60-90 minutes at 37°C add_substrate->incubate_90min wash_cells Wash cells with ice-cold PBS incubate_90min->wash_cells measure_fluorescence Measure intracellular fluorescence wash_cells->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the P-glycoprotein inhibition assay.

4.2. P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.

  • Materials:

    • P-gp-containing membranes (commercially available or prepared from overexpressing cells).

    • Assay buffer (e.g., Tris-MES buffer).

    • This compound (positive control).

    • Sodium orthovanadate (P-gp ATPase inhibitor).

    • ATP.

    • Reagent for detecting inorganic phosphate (Pi) (e.g., based on malachite green).

    • 96-well microplate.

    • Plate reader for absorbance measurement.

  • Procedure:

    • Reaction Setup: In a 96-well plate, incubate P-gp membranes with the assay buffer and different concentrations of the test compound or this compound. Include a control with sodium orthovanadate to measure non-P-gp dependent ATPase activity.

    • Initiate Reaction: Start the reaction by adding ATP to all wells.

    • Incubation: Incubate at 37°C for a defined period (e.g., 20-40 minutes).[14][15]

    • Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent.

    • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the amount of Pi released by subtracting the absorbance of the vanadate-containing wells.

    • Plot the rate of ATP hydrolysis against the compound concentration to determine the stimulatory or inhibitory effect.

Below is a workflow diagram for the P-gp ATPase activity assay.

Pgp_ATPase_Workflow start Start setup_reaction Set up reaction in 96-well plate with P-gp membranes, assay buffer, and test compounds/controls start->setup_reaction initiate_reaction Initiate reaction by adding ATP setup_reaction->initiate_reaction incubate_37c Incubate at 37°C for 20-40 minutes initiate_reaction->incubate_37c stop_reaction Stop reaction and add phosphate detection reagent incubate_37c->stop_reaction measure_absorbance Measure absorbance stop_reaction->measure_absorbance analyze_data Analyze data to determine ATP hydrolysis rate measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the P-glycoprotein ATPase activity assay.

Conclusion and Future Perspectives

This compound has been a foundational tool in understanding the mechanisms of P-glycoprotein-mediated multidrug resistance. Its ability to competitively inhibit drug efflux and modulate P-gp's ATPase activity has been well-documented. Furthermore, its influence on cellular signaling pathways, including Src kinase and apoptosis, highlights the multifaceted nature of its chemosensitizing effects. While the clinical application of this compound as an MDR modulator has been hampered by the high concentrations required for efficacy, which lead to cardiovascular toxicity, it remains an invaluable research tool.[16] The insights gained from studying this compound have paved the way for the development of second and third-generation MDR modulators with improved potency and reduced side effects. Future research should continue to explore the intricate signaling networks affected by P-gp inhibitors and focus on developing targeted therapies that can overcome multidrug resistance with high specificity and minimal toxicity. The logical relationship of this compound's action on P-gp is summarized in the diagram below.

Verapamil_Pgp_Logic This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Directly Binds and Competitively Inhibits Inhibition Inhibits P-gp Mediated Drug Efflux This compound->Inhibition Increased_Drug Increased Intracellular Chemotherapeutic Drug Concentration Inhibition->Increased_Drug Restored_Cytotoxicity Restored Cytotoxicity of Chemotherapeutic Drug Increased_Drug->Restored_Cytotoxicity MDR_Reversal Reversal of Multidrug Resistance Restored_Cytotoxicity->MDR_Reversal

Caption: Logical relationship of this compound's action on P-glycoprotein.

References

Unraveling the Off-Target Profile of Verapamil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its therapeutic efficacy is primarily attributed to the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its intended target, exhibiting a range of off-target effects that can have significant clinical and research implications. This in-depth technical guide provides a comprehensive overview of this compound's off-target interactions, offering researchers, scientists, and drug development professionals a detailed resource to inform their investigations.

This guide summarizes key quantitative data on this compound's off-target binding affinities and functional effects, presents detailed experimental protocols for assessing these interactions, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Off-Target Interactions

The following tables summarize the quantitative data on this compound's interactions with various off-target proteins, including ion channels, transporters, and receptors. These values, primarily half-maximal inhibitory concentrations (IC50), equilibrium dissociation constants (Kd), and inhibition constants (Ki), provide a comparative measure of this compound's potency at these unintended sites.

TargetLigand/SubstrateAssay TypeSpeciesTissue/Cell LineIC50KiKdReference(s)
P-glycoprotein (P-gp/MDR1) DigoxinTransport InhibitionHumanCaco-2 cells1.1 µM[1]
This compoundATPase ActivityHumanRecombinant P-gp1.9 ± 0.5 µM (Km) / 454 ± 109 µM (Ki)[2]
hERG (Kv11.1) Potassium Channel Whole-cell patch clampHumanHEK293 cells143.0 nM[3]
Ryanodine (B192298) Receptor (RyR) [3H]RyanodineRadioligand BindingRabbitSkeletal muscle triads~8 µM[4][5]
α1-Adrenergic Receptor [3H]PrazosinRadioligand BindingRatVentricular membranes0.6 - 6 µM[6]
α2-Adrenergic Receptor [3H]YohimbineRadioligand BindingHumanPlatelets0.6 - 6 µM[6]
β2-Adrenergic Receptor [125I]IodocyanopindololRadioligand BindingHumanLymphocytes32 ± 4 µM[7]
Voltage-gated K+ Channels (Kv) Whole-cell patch clampRabbitCoronary arterial smooth muscle cells0.82 µM[8]
N-type Calcium Channels Neurotransmitter ReleaseRatStriatum>30 µM[9]
P/Q-type Calcium Channels Neurotransmitter ReleaseRatStriatum≤30 µM[9]
Cytochrome P450 3A4 (CYP3A4) Northis compound (B1221204)MetabolismHumancDNA-expressed10.3 µM (KI)[7]
Cytochrome P450 3A5 (CYP3A5) Northis compoundMetabolismHumancDNA-expressed4.53 µM (KI)[7]

Key Off-Target Signaling Pathways and Mechanisms

This compound's off-target effects are mediated through its interaction with a variety of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Verapamil_Pgp_Interaction cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Effluxed Substrate Pgp->Drug_out Efflux Verapamil_in This compound (intracellular) Verapamil_in->Pgp Binds to P-gp Verapamil_in->Pgp Inhibits efflux Drug_in Other P-gp Substrate (e.g., Digoxin) Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis Verapamil_out This compound (extracellular) Verapamil_out->Verapamil_in Enters cell Verapamil_Mitochondrial_Effects cluster_mitochondrion Mitochondrion This compound This compound Ca_uptake Mitochondrial Ca2+ Uptake This compound->Ca_uptake Inhibits ROS Reactive Oxygen Species (ROS) Production Ca_uptake->ROS Leads to Mito_swelling Mitochondrial Swelling ROS->Mito_swelling Induces CytoC Cytochrome c Release Mito_swelling->CytoC Promotes Apoptosis Apoptosis CytoC->Apoptosis Initiates Pgp_ATPase_Assay_Workflow start Start prep Prepare Reaction Mix: P-gp membranes, Buffer, this compound start->prep add_atp Add MgATP prep->add_atp incubate1 Incubate at 37°C add_atp->incubate1 add_reagent Add ATPase Detection Reagent incubate1->add_reagent incubate2 Incubate at RT add_reagent->incubate2 measure Measure Luminescence incubate2->measure analyze Analyze Data (Calculate ΔRLU) measure->analyze end End analyze->end Patch_Clamp_Workflow start Start culture Culture HEK293-hERG cells start->culture pipette Fabricate Patch Pipettes culture->pipette patch Establish Whole-Cell Patch-Clamp Configuration pipette->patch baseline Record Baseline hERG Current patch->baseline apply_this compound Apply this compound baseline->apply_this compound record_block Record hERG Current with this compound apply_this compound->record_block washout Washout this compound record_block->washout repeat_conc Repeat for Multiple Concentrations washout->repeat_conc analyze Analyze Data (IC50 determination) repeat_conc->analyze end End analyze->end

References

Verapamil as a Probe for Calcium Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine, is a first-generation calcium channel blocker renowned for its therapeutic applications in managing cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias.[1] Beyond its clinical use, this compound serves as a powerful pharmacological tool in research to investigate the intricate roles of calcium signaling pathways. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Cav1.x), thereby reducing the influx of calcium ions into cells.[1][2] This action has profound effects on cellular processes reliant on calcium as a second messenger, including muscle contraction, neurotransmitter release, and gene expression.[2] This guide provides a comprehensive technical overview of this compound's use as a research probe, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its application, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound's primary mode of action is the blockade of L-type voltage-dependent calcium channels. It exhibits state-dependent binding, preferentially interacting with the open or inactivated states of the channel from the intracellular side.[2][3] This results in a use-dependent and frequency-dependent block, meaning its inhibitory effect is more pronounced in frequently firing cells, such as cardiac myocytes.[4]

In addition to L-type calcium channels, this compound also blocks T-type calcium channels (Cav3.x) with micromolar affinity, albeit with less pronounced state-dependence compared to its action on L-type channels.[3] this compound has also been shown to inhibit other ion channels, including various potassium channels like hERG, and the drug efflux pump P-glycoprotein (P-gp), which is a crucial consideration in experimental design.[5][6][7]

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels and transporters, providing a quantitative basis for its use as a selective probe.

Target Channel Subtype IC50 Value Cell Type/System Experimental Conditions
L-type Calcium Channel Cav1.20.16 µM - 47 µMVariousDependent on temperature and voltage protocol.[8]
Cav1.235.3 µM (first pulse)CHO cellsTwo-test pulse protocol.[9]
Cav1.29.1 µM (second pulse)CHO cellsTwo-test pulse protocol, demonstrating use-dependence.[9]
Cav1.21.89 µMCHO cellsPreconditioning protocol at -40 mV.[9]
Cav1.20.9 µM (step current)HEK293 cellsNear physiological temperature.[8]
Cav1.20.4 µM (ramp current)HEK293 cellsNear physiological temperature.[8]
T-type Calcium Channel Cav3.1~20 µMHEK293 cells
Cav3.121.4 µMHEK293 cellsUse- and voltage-dependent block.[10]
Potassium Channels hERG (IKr)143.0 nMHEK293 cellsAmbient temperature (23°C).[5]
hERG (IKr)180.4 nMHEK293 cellsPhysiological temperature (37°C).[11]
hERG (IKr)210.5 nMHEK293 cellsPhysiological temperature (37°C), revised protocol.[11]
hERG (IKr)0.94 µMCHO cells
Kv1.4 (Ito)260.71 ± 18.50 µmol/LXenopus oocytes
Voltage-dependent K+ (Kv)Kd = 0.82 µMRabbit coronary smooth muscle cells
Other Transporters P-glycoprotein (P-gp)EC50 = 7.2 µM (in vivo)Rat blood-brain barrierUsing Cyclosporine A as the inhibitor.[12]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Preparation of this compound Stock Solutions

For most in vitro experiments, this compound hydrochloride can be dissolved in sterile water, dimethyl sulfoxide (B87167) (DMSO), or absolute ethanol.[9][13]

  • 10 mM Stock in Water: Reconstitute 5 mg of this compound hydrochloride powder in 1.02 ml of sterile water.[14]

  • 10 mM Stock in DMSO: Resuspend 1 mg of this compound hydrochloride in 204 µL of DMSO.[9]

  • Storage: Store lyophilized powder at room temperature, desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[14]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on ion channel currents in single cells.

1. Cell Preparation:

  • Isolate or culture the cells of interest (e.g., cardiomyocytes, neurons, or HEK293 cells expressing the channel of interest) on glass coverslips.

2. Solutions:

  • External (Bath) Solution: Composition will vary depending on the ion channel being studied. A typical solution for recording calcium currents might contain (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution: For calcium currents, a typical solution might contain (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -80 mV).

  • Apply voltage protocols (e.g., depolarizing steps) to elicit ion channel currents and record the baseline activity.

  • Perfuse the bath with the external solution containing the desired concentration of this compound.

  • Record the currents again in the presence of this compound to determine its effect. To study use-dependency, apply repetitive depolarizing pulses.

4. Troubleshooting:

  • Noisy Recordings: Ensure proper grounding of all equipment and use a Faraday cage. Check the Ag/AgCl wire in the pipette holder.

  • Current Rundown: L-type calcium currents can decrease over time. Include ATP and GTP in the internal solution to mitigate this. Monitor current stability in a control recording before drug application.

Calcium Imaging with Fluorescent Indicators

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the effect of this compound on these changes.

A. Using Fura-2 AM (Ratiometric Indicator)

1. Reagent Preparation:

  • Prepare a 1 mg/mL Fura-2 AM stock solution by adding 50 µl of DMSO to a 50 µg vial. Store in the dark at -20°C.[8]

2. Cell Loading:

  • Plate cells on glass-bottom dishes or coverslips.

  • Prepare a loading buffer (e.g., HEPES-buffered saline) containing 1 µg/ml Fura-2 AM.

  • Incubate cells with the Fura-2 AM loading solution for 30 minutes at room temperature in the dark.[8]

  • Wash the cells with the recording buffer for 30 minutes at room temperature to allow for the de-esterification of the dye.[8]

3. Imaging:

  • Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.

  • Record a baseline fluorescence ratio.

  • Apply a stimulus to induce a calcium response.

  • Pre-incubate cells with this compound for a desired period and then apply the stimulus to observe the effect of this compound on the calcium transient.

B. Using Fluo-4 AM (Single-Wavelength Indicator)

1. Reagent Preparation:

  • Prepare a Fluo-4 AM stock solution in DMSO.

2. Cell Loading:

  • Prepare a Fluo-4 AM loading solution in a physiological buffer. The final concentration is typically 1-5 µM.

  • Incubate cells with the loading solution at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.[15]

  • Wash the cells with the physiological buffer.[15]

3. Imaging:

  • Excite the cells at ~490 nm and collect the emission at ~525 nm.[16]

  • Record baseline fluorescence.

  • Apply a stimulus and record the change in fluorescence intensity.

  • To test the effect of this compound, pre-incubate the cells with the drug before applying the stimulus.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from cells.

1. Cell Culture:

  • Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental cell line.

  • Seed the cells in a 96-well plate.

2. Assay Procedure:

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

  • Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to each well.

  • Incubate for an additional 30-90 minutes at 37°C, protected from light.

  • Wash the cells with ice-cold buffer to stop the efflux.

  • Measure the intracellular fluorescence using a fluorescence plate reader or microscope. Increased fluorescence in the presence of this compound indicates P-gp inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as a probe.

Verapamil_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel Ca_int Ca2+ (intracellular) Ca_channel->Ca_int Verapamil_out This compound (extracellular) Verapamil_in This compound (intracellular) Verapamil_out->Verapamil_in Passive diffusion Verapamil_in->Ca_channel Blocks channel (intracellular site) Ca_ext Ca2+ (extracellular) Ca_ext->Ca_channel Influx Signaling Downstream Ca2+ Signaling Ca_int->Signaling

Caption: Mechanism of this compound action on L-type calcium channels.

Calcium_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Increases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Cellular_Response Cellular Response (e.g., Contraction) CaM_Kinase->Cellular_Response Phosphorylates Targets

Caption: this compound's effect on a generic calcium signaling pathway.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells (e.g., Cardiomyocytes) start->cell_prep giga_seal Form Giga-seal cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound record_drug Record Current in Presence of this compound apply_this compound->record_drug analysis Data Analysis record_drug->analysis end End analysis->end Calcium_Imaging_Workflow start Start plate_cells Plate Cells on Coverslips start->plate_cells load_dye Load with Calcium Indicator (e.g., Fura-2) plate_cells->load_dye wash Wash and De-esterify load_dye->wash baseline Record Baseline Fluorescence wash->baseline pre_incubate Pre-incubate with This compound baseline->pre_incubate stimulate Apply Stimulus pre_incubate->stimulate record_response Record Fluorescence Response stimulate->record_response analysis Data Analysis record_response->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Verapamil in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Verapamil (B1683045) in patch-clamp electrophysiology studies. This compound is a phenylalkylamine calcium channel blocker that is widely used to investigate the function and pharmacology of L-type calcium channels. It also exhibits inhibitory effects on other ion channels, such as voltage-gated potassium (Kv) and human Ether-à-go-go-Related Gene (hERG) channels. This document outlines the mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application.

Mechanism of Action

This compound primarily functions by blocking L-type voltage-gated calcium channels (CaV1.x).[1] This inhibition reduces the influx of calcium ions into cells, leading to a variety of physiological effects, including reduced cardiac contractility and vasodilation.[1] this compound's blocking action is state-dependent, showing a higher affinity for open and inactivated channels.[2][3] This results in a use-dependent or frequency-dependent block, where the inhibition becomes more pronounced with repeated channel activation.[4][5]

Beyond its primary target, this compound has been shown to inhibit certain voltage-gated potassium channels (Kv) and the hERG potassium channel, which is crucial for cardiac repolarization.[4][6][7] The block of Kv channels by this compound is also state- and use-dependent.[4][8] Its effect on hERG channels is an important consideration in cardiac safety pharmacology.

Data Presentation

The following tables summarize the quantitative data for this compound's effects on various ion channels as determined by patch-clamp studies.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

Cell Type/Expression SystemChannel SubtypeIC50Voltage Protocol ConditionsReference
HEK293CaV1.25 µMNot specified[9]
Not specifiedCaV1.235.3 µMTwo-pulse protocol (first pulse)[10]
Not specifiedCaV1.29.1 µMTwo-pulse protocol (second pulse)[10]
Not specifiedCaV1.21.89 µMPreconditioning protocol[10]

Table 2: Inhibitory Potency and Kinetics of this compound on hERG Potassium Channels

Cell TypeTemperatureIC50Hill CoefficientTime Constant of Inhibition (at 0 mV)Reference
HEK29337°C180.4 nM1.4Not specified[6]
HEK29337°C204 nM0.9Not specified[6]
HEK29337°C210.5 nM1.2Not specified[11]
HEK29337°C225 nM10.64 s[12]
HEK29337°C214 nMNot specifiedNot specified[13]
Rabbit Ventricular Myocytes (IKr)37°C268 nMNot specifiedNot specified[13]

Table 3: Inhibitory Potency and Kinetics of this compound on Voltage-Gated Potassium (Kv) Channels

Cell TypeChannel TypeApparent Kd / IC50Association Rate Constant (k_on)Dissociation Rate Constant (k_off)Reference
Rabbit Coronary Arterial Smooth Muscle CellsKv0.82 µM (Kd)2.20 µM⁻¹s⁻¹1.79 s⁻¹[4]
Xenopus OocytesfKv1.4ΔN260.71 µmol/LNot specifiedNot specified[7][14]
Chick Dorsal Root Ganglion NeuronsDelayed Rectifier K+ CurrentNot specifiedVoltage-dependent (for charged analog D890)Voltage-dependent[3][8]
Ltk- cellsmKv1.3Not specifiedState-dependentVoltage-dependent[2]

Experimental Protocols

This section provides a detailed protocol for a whole-cell patch-clamp experiment to study the effect of this compound on L-type calcium channels in a heterologous expression system (e.g., HEK293 cells stably expressing CaV1.2).

Materials
  • This compound Hydrochloride: (e.g., from Tocris, R&D Systems, or Selleck Chemicals)

  • Cell Culture: HEK293 cells stably expressing the L-type calcium channel subunit of interest (e.g., CaV1.2).

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

  • Reagents for solutions: NaCl, KCl, CaCl₂, MgCl₂, HEPES, EGTA, ATP-Mg, GTP-Na, CsCl, TEA-Cl.

  • Solvents: DMSO or water for stock solution.

Solution Preparation

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM or 20 mM) in sterile DMSO or water.[1][15][16]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[1][15] The solution in DMSO is generally stable for at least one year at -80°C or 6 months at -20°C.[17]

Extracellular (Bath) Solution for L-type Ca²⁺ Channel Recording (in mM):

  • 111 NaCl

  • 5 BaCl₂ (or CaCl₂)

  • 5 CsCl

  • 2 MgCl₂

  • 10 Glucose

  • 10 HEPES

  • 20 Tetraethylammonium (TEA) Cl

  • 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Adjust pH to 7.35 with NaOH.[18]

  • Adjust osmolarity to ~330 mOsm with sucrose.

Intracellular (Pipette) Solution for L-type Ca²⁺ Channel Recording (in mM):

  • 145 Methane sulfonic acid

  • 10 HEPES

  • 3 MgCl₂

  • 11 EGTA

  • 1 CaCl₂

  • 5 MgATP

  • 13 TEA Cl

  • Adjust pH to 7.3 with CsOH.

  • Adjust osmolarity to ~310 mOsm.

Experimental Procedure
  • Cell Preparation: Plate the HEK293 cells expressing the channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording of Baseline Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol would be a depolarizing step to 0 mV or +10 mV for 200-300 ms.[5]

    • To study use-dependence, a two-pulse protocol can be used, for example, two depolarizing pulses separated by a short interval.[10]

    • Record stable baseline currents for several minutes.

  • Application of this compound:

    • Prepare the desired final concentrations of this compound by diluting the stock solution into the extracellular solution.

    • Apply the this compound-containing solution to the cell via the perfusion system.

    • Allow sufficient time for the drug to equilibrate and the effect to stabilize (typically a few minutes).

  • Recording of this compound Effect:

    • Apply the same voltage-clamp protocol used for baseline recordings.

    • Record the currents in the presence of different concentrations of this compound to determine the dose-response relationship.

  • Washout:

    • Perfuse the cell with the control extracellular solution to wash out the drug and observe any reversal of the effect.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the dose-response data with the Hill equation to determine the IC50 value.

    • Analyze the kinetics of the block (e.g., onset and offset rates) if required.

Mandatory Visualization

Signaling Pathway of this compound Action

Verapamil_Signaling_Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Open/Inactivated State) This compound->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx facilitates Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca increases Contraction Muscle Contraction Intracellular_Ca->Contraction triggers

Caption: this compound blocks L-type calcium channels, reducing calcium influx and subsequent muscle contraction.

Experimental Workflow for this compound Patch-Clamp Study

Verapamil_Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing Target Ion Channel start->cell_prep pipette_prep Pull and Fill Patch Pipette cell_prep->pipette_prep whole_cell Establish Whole-Cell Configuration pipette_prep->whole_cell baseline Record Baseline Currents whole_cell->baseline verapamil_app Apply this compound (Different Concentrations) baseline->verapamil_app verapamil_rec Record Currents in Presence of this compound verapamil_app->verapamil_rec washout Washout this compound verapamil_rec->washout washout_rec Record Post-Washout Currents washout->washout_rec analysis Data Analysis (IC50, Kinetics) washout_rec->analysis end End analysis->end

Caption: A typical workflow for a whole-cell patch-clamp experiment studying the effects of this compound.

References

In Vivo Administration of Verapamil for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045) is a widely utilized L-type calcium channel blocker in both clinical practice and preclinical research. Its application in animal studies is crucial for investigating cardiovascular conditions, drug-drug interactions, and its potential in other therapeutic areas. This compound's inhibitory effects on P-glycoprotein (P-gp) also make it a valuable tool for studying drug transport and overcoming multidrug resistance. These application notes provide detailed protocols and quantitative data to guide the in vivo administration of this compound in various animal models.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models
Animal ModelRoute of AdministrationDosage RangeVehicleStudy FocusReference
Rat (Sprague-Dawley)Intravenous (IV)1 mg/kgNot SpecifiedPharmacokinetics[1]
Rat (Sprague-Dawley)Intravenous (IV)10 mg/kgNot SpecifiedPharmacokinetics[2]
Rat (Sprague-Dawley)Oral (PO)10 mg/kgNot SpecifiedPharmacokinetics[2]
Rat (Zucker)Intravenous (IV)2 mg/kgNot SpecifiedPharmacokinetics[3]
RatIntraperitoneal (IP)1, 2.5, 5, or 10 mg/kgSalineMemory Consolidation
Rat (Sprague-Dawley)Oral (PO)10 mg/kg/day for 7 days0.5% methylcellulose (B11928114) in normal salineP-gp Inhibition
MouseIntraperitoneal (IP)5 mg/kg0.9% NaCl (Saline)Sepsis-induced Cardiac Dysfunction[4]
Table 2: this compound Dosage and Administration in Non-Rodent Models
Animal ModelRoute of AdministrationDosage RangeVehicleStudy FocusReference
DogIntravenous (IV)0.05 - 0.15 mg/kg (titrated)Not SpecifiedSupraventricular Tachycardia[5]
DogIntravenous (IV)0.01, 0.02, 0.03 mg/kg/min0.9% NaCl (Saline)Electrocardiography[6]
DogIntravenous (IV)0.5 mg/kgNot SpecifiedPharmacokinetics[7]
DogOral (PO)5 mg/kg every 8h for 3 daysNot SpecifiedPharmacokinetics[7]
CatIntravenous (IV)0.1, 0.2, and 0.4 mg/kgNot SpecifiedNeuromuscular Blocking Action[8]
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelRouteT 1/2 (h)CL (ml/min/kg)Vd (l/kg)Reference
Rat (Sprague-Dawley)IV1.59 ± 0.4640.4 ± 9.735.08 ± 0.54[1]
Rat (Zucker, lean)IV1.39 ± 0.35--[3]
Rat (Zucker, obese)IV2.68 ± 0.87--[3]
Rat (Sprague-Dawley)Oral (sustained release)4.191--[9]
DogIV ((-)-(S)-verapamil)-~2x that of (+)-(R)~2x that of (+)-(R)[7]
DogIV ((+)-(R)-verapamil)---[7]

(Note: T 1/2 = Half-life, CL = Clearance, Vd = Volume of distribution. Values are presented as mean ± SD where available.)

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rats

Materials:

  • This compound Hydrochloride injectable solution (e.g., 2.5 mg/mL)[10]

  • Sterile 0.9% saline solution[11]

  • Appropriate syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heating pad or lamp (to dilate tail veins)

Procedure:

  • Preparation of Dosing Solution:

    • This compound hydrochloride is soluble in water.[11] For a target dose of 1 mg/kg in a 250g rat, the required dose is 0.25 mg.

    • If using a 2.5 mg/mL stock solution, this corresponds to 0.1 mL.

    • The solution can be administered directly or diluted with sterile saline to a suitable injection volume (typically 0.1-0.5 mL for a rat). Ensure the final solution pH is between 4.1 and 6.0.[11]

  • Animal Preparation:

    • Weigh the animal to accurately calculate the dose.

    • Place the rat in a suitable restrainer to expose the tail.

    • Warm the tail using a heating pad or lamp to cause vasodilation of the lateral tail veins, making injection easier.

  • Administration:

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the this compound solution over at least a two-minute period.[11]

    • Observe the animal for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, including changes in breathing or behavior.

    • For cardiovascular studies, continuous ECG and blood pressure monitoring is recommended.[11]

Protocol 2: Oral Gavage Administration of this compound in Rats

Materials:

  • This compound Hydrochloride powder

  • Vehicle (e.g., 0.5% methylcellulose in normal saline)[12]

  • Gavage needle (appropriate size for the animal)

  • Syringe

  • Weighing scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).

    • Prepare the vehicle solution (0.5% methylcellulose in normal saline).

    • Suspend the this compound powder in the vehicle to the desired concentration. Ensure the suspension is homogenous before each administration. For example, a 2 mg/mL concentration was used in one study.[12]

  • Animal Preparation:

    • Weigh the animal to determine the exact volume to be administered.

    • Gently restrain the animal to prevent movement.

  • Administration:

    • Measure the distance from the animal's mouth to the xiphoid process to ensure proper length of gavage needle insertion.

    • Gently insert the gavage needle into the esophagus.

    • Slowly administer the this compound suspension.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of discomfort or regurgitation.

    • Ensure access to food and water.

Signaling Pathways and Mechanisms of Action

Calcium Channel Blockade

This compound's primary mechanism of action is the blockade of L-type voltage-dependent calcium channels.[3] This inhibition reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a decrease in myocardial contractility, heart rate, and vasodilation.[3]

Calcium_Channel_Blockade cluster_1 Intracellular This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Influx_Reduced Reduced Ca²⁺ Influx Cell_Membrane Cell Membrane Myocardial_Contraction Decreased Myocardial Contraction Ca_Influx_Reduced->Myocardial_Contraction Vasodilation Vasodilation Ca_Influx_Reduced->Vasodilation

Caption: this compound blocks L-type calcium channels, reducing calcium influx.

P-glycoprotein (P-gp) Inhibition

This compound is a well-known inhibitor of the P-glycoprotein (P-gp) efflux pump. By inhibiting P-gp, this compound can increase the intracellular concentration and bioavailability of various drugs that are P-gp substrates. This makes it a useful tool in studies of drug resistance and pharmacokinetics.

P_gp_Inhibition cluster_cell Cell This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp inhibits Efflux Drug Efflux Pgp->Efflux causes Intracellular_Drug_Conc Increased Intracellular Drug Concentration Pgp->Intracellular_Drug_Conc inhibition leads to Pgp_Substrate P-gp Substrate (e.g., Chemotherapeutic) Pgp_Substrate->Pgp

Caption: this compound inhibits P-gp, increasing intracellular drug levels.

JAK2/STAT3 Signaling Pathway Activation

Recent studies have shown that this compound can attenuate myocardial ischemia/reperfusion injury by activating the JAK2/STAT3 signaling pathway, which leads to the inhibition of apoptosis.[13]

JAK2_STAT3_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 activates p_JAK2 p-JAK2 JAK2->p_JAK2 phosphorylates STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) p_STAT3->Bcl2 upregulates Bax Bax (Pro-apoptotic) p_STAT3->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound activates the JAK2/STAT3 pathway, reducing apoptosis.

SIRT1 Signaling Pathway Activation

This compound has also been shown to alleviate myocardial ischemia/reperfusion injury by activating the SIRT1 antioxidant signaling pathway.[14]

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress reduces Cardioprotection Cardioprotection SIRT1->Cardioprotection promotes

Caption: this compound activates SIRT1, leading to reduced oxidative stress.

Experimental Workflow

A typical in vivo study involving this compound administration follows a logical sequence of steps from preparation to data analysis.

Experimental_Workflow A Study Design & Protocol Approval B Animal Acclimatization A->B C Preparation of This compound Solution B->C D Animal Grouping & Baseline Measurements C->D E This compound Administration (IV, PO, IP) D->E F Experimental Intervention (e.g., Ischemia-Reperfusion) E->F G Monitoring & Data Collection (e.g., ECG, Blood Pressure, Blood/Tissue Samples) F->G H Data Analysis G->H I Results & Conclusion H->I

Caption: A typical experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Verapamil Dosage Calculations in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil hydrochloride is a widely utilized phenylalkylamine that functions as an L-type calcium channel blocker.[1] In the realm of cell culture, it serves as a crucial tool for investigating calcium signaling pathways and, notably, as a first-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[2] Accurate dosage calculation and standardized protocols are paramount for obtaining reproducible and meaningful in vitro data. These application notes provide detailed methodologies for utilizing this compound in cell culture experiments, with a focus on dosage determination for assessing its effects on P-glycoprotein inhibition and general cytotoxicity.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into cells.[1] This action is fundamental to its use in cardiovascular research. Additionally, this compound is a well-characterized inhibitor of the ATP-dependent efflux pump, P-glycoprotein (P-gp), encoded by the ABCB1 gene.[2] P-gp is a major contributor to multidrug resistance in cancer cells by actively extruding a wide range of chemotherapeutic agents. This compound's inhibition of P-gp can enhance the intracellular concentration and efficacy of these drugs.

Signaling Pathway of this compound's L-type Calcium Channel Blockade

This compound This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2 subunit) This compound->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Intracellular_Ca ↓ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Cellular_Response Modulation of Cellular Responses Intracellular_Ca->Cellular_Response

Caption: this compound blocks L-type calcium channels, reducing intracellular calcium.

Logical Relationship of P-glycoprotein Inhibition by this compound

This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp inhibits Drug_Efflux Drug Efflux Pgp->Drug_Efflux mediates Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp is a substrate for Intracellular_Drug_Conc ↑ Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug_Conc Chemo_Sensitivity ↑ Chemosensitivity Intracellular_Drug_Conc->Chemo_Sensitivity

Caption: this compound inhibits P-gp, increasing intracellular drug levels.

Data Presentation: this compound Dosage and IC50 Values

The effective concentration of this compound can vary significantly depending on the cell line and the specific application. The following tables summarize key quantitative data for easy reference.

Parameter Value Solvent Reference
Molecular Weight491.1 g/mol -[2]
Stock Solution (Recommended)10 mMDMSO or sterile water[1][3]
Solubility in DMSO≤ 20 mMDMSO[2]
Solubility in Water25 mg/mLWater[1]
Final DMSO concentration in media<0.5%-[3]

Table 1: Stock Solution and Solubility of this compound Hydrochloride

Cell Line Assay Type This compound Concentration Incubation Time Effect Reference
HCT116/VM46P-gp Inhibition1 µM-Effect on vinblastine (B1199706) IC50[4]
MCF7/ADRP-gp Inhibition10 µM48 hInhibition of P-gp[4]
L3.6plGres (Pancreatic Cancer)P-gp Inhibition / Cytotoxicity50 µM, 100 µM, 200 µM24 hDecreased P-glycoprotein expression[5]
Human Colonic Tumor (HCT) cellsCytotoxicity / Apoptosis1, 10, 100, 200, 300, 400, 500 µmol/L6, 12, 24, 48 hInhibition of proliferation[6]
G292 (Osteosarcoma)Cytotoxicity / Apoptosis12.5, 25, 50, 100 µg/mL (27.5 - 220 µM)7, 12, 17 daysLower cell viability and higher apoptosis at higher doses[7]
U937 and THP1 (Monocytic)Cytotoxicity0.001 - 2 mM24, 48, 72 hDose and time-dependent decrease in proliferation[8]

Table 2: Exemplary Working Concentrations of this compound in Cell Culture

Parameter Value Context Reference
IC50 (L-type calcium channel)250 nM - 15.5 µMGeneral[2]
IC50 (Ebolaviruses infection)4 µMAntiviral activity[1]
Half-maximal inhibition of P-gp ATPase activity12 µMBiochemical assay[9]

Table 3: Reported IC50 Values for this compound

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of a 10 mM this compound stock solution and subsequent serial dilutions for use in cell culture experiments.

Materials:

  • This compound hydrochloride powder (MW: 491.1 g/mol )[2]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, or sterile water[1][3]

  • Sterile microcentrifuge tubes

  • Sterile, serum-free cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • To prepare a 10 mM stock solution, reconstitute 5 mg of this compound hydrochloride powder in 1.02 ml of sterile water.[1] Alternatively, to prepare a 10 mM stock in DMSO, resuspend 1 mg in 204 µL of DMSO.[2]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 3 months.[1]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired working concentrations (e.g., 0.1 µM to 100 µM).[3]

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[3]

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[3]

Materials:

  • P-gp overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5) and the corresponding parental cell line.[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics).[3]

  • This compound working solutions (prepared as in Protocol 1).

  • Fluorescent P-gp substrate (e.g., Rhodamine 123).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom cell culture plates.[3]

  • Fluorescence plate reader.

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding 1. Seed P-gp overexpressing and parental cells in a 96-well plate Incubation_24h 2. Incubate for 24h at 37°C, 5% CO₂ Cell_Seeding->Incubation_24h Remove_Medium 4. Remove culture medium Incubation_24h->Remove_Medium Prepare_this compound 3. Prepare this compound working solutions Add_this compound 5. Add this compound working solutions to wells Prepare_this compound->Add_this compound Remove_Medium->Add_this compound Pre_incubation 6. Pre-incubate for 30-60 minutes at 37°C Add_this compound->Pre_incubation Add_Substrate 7. Add fluorescent P-gp substrate to all wells Pre_incubation->Add_Substrate Incubate_Substrate 8. Incubate for 60-90 minutes at 37°C Add_Substrate->Incubate_Substrate Wash_Cells 9. Wash cells twice with ice-cold PBS Incubate_Substrate->Wash_Cells Add_PBS 10. Add PBS to each well Wash_Cells->Add_PBS Measure_Fluorescence 11. Measure intracellular fluorescence Add_PBS->Measure_Fluorescence Data_Analysis 12. Analyze data and calculate IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for a cell-based P-glycoprotein inhibition assay.

Procedure:

  • Cell Seeding:

    • Culture P-gp overexpressing and parental cells to 80-90% confluency.

    • Harvest the cells and seed them in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[3]

  • Treatment and Incubation:

    • After 24 hours, carefully remove the culture medium.

    • Add 50 µL of the various concentrations of this compound working solutions to the respective wells. Include a positive control (a known P-gp inhibitor) and a vehicle control (medium with the same concentration of solvent).[3]

    • Pre-incubate the plate for 30-60 minutes at 37°C.

    • Add 50 µL of the fluorescent P-gp substrate (e.g., 10 µM Rhodamine 123) to all wells.[3]

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.[3]

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with 100 µL of ice-cold PBS to remove the extracellular fluorescent substrate.[3]

    • Add 100 µL of PBS to each well.[3]

    • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • The increase in intracellular fluorescence in the presence of this compound is indicative of P-gp inhibition.

    • Calculate the percentage of inhibition relative to the control wells.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound working solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 9000 cells/well and allow them to attach for 24 hours at 37°C.[6]

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 500 µM) for the desired time periods (e.g., 24, 48, or 72 hours).[6] Include untreated control wells.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.[6]

  • Data Analysis:

    • Cell viability is proportional to the absorbance.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Important Considerations

  • Cytotoxicity: At higher concentrations, this compound can be cytotoxic. It is crucial to perform a cell viability assay in parallel with functional assays to ensure that the observed effects are not due to cell death.[3]

  • Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

  • Cell Line Specificity: The effective concentration of this compound can vary between different cell lines. It is essential to determine the optimal concentration range for each specific cell line and experimental setup.

  • Purity of Compound: Ensure the use of high-purity this compound hydrochloride for reproducible results.[2]

References

Application of Verapamil in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely recognized pharmaceutical agent primarily classified as a Class IV antiarrhythmic and an L-type calcium channel blocker.[1] Its utility in research, particularly in the realm of fluorescence microscopy, extends beyond its clinical applications. This compound is a potent inhibitor of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which is a key contributor to multidrug resistance (MDR) in cancer cells.[1][2][3] This inhibitory action allows for the intracellular accumulation of fluorescent substrates that are normally expelled by these transporters, making this compound an invaluable tool for studying MDR and transporter function. Additionally, its role as a calcium channel blocker enables the investigation of intracellular calcium dynamics using fluorescent indicators.

These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy, complete with detailed protocols for key experiments and a summary of relevant quantitative data.

Key Applications in Fluorescence Microscopy

  • Inhibition of P-glycoprotein (P-gp) and other ABC Transporters: this compound is extensively used to block the efflux of fluorescent substrates from cells overexpressing P-gp and other ABC transporters like MRP1.[1][4] This leads to an increase in intracellular fluorescence, which can be quantified to assess transporter activity and inhibition. Commonly used fluorescent substrates include Rhodamine 123 and Calcein-AM.[1]

  • Studying Multidrug Resistance (MDR): By inhibiting P-gp, this compound can reverse the MDR phenotype in cancer cells, allowing fluorescently-labeled or inherently fluorescent chemotherapeutic drugs (e.g., epirubicin) to accumulate within the cells.[5] This application is crucial for screening potential MDR-reversing agents and understanding the mechanisms of drug resistance.

  • Investigating Intracellular Calcium Signaling: As a calcium channel blocker, this compound can be used to modulate intracellular calcium concentrations.[6][7] The resulting changes in calcium levels can be visualized and quantified using fluorescent calcium indicators like Fluo-4.[6] This is particularly relevant in studies of cellular processes regulated by calcium, such as signal transduction and muscle contraction.

Data Presentation: Quantitative Parameters for this compound Application

The following tables summarize key quantitative data for the use of this compound in fluorescence microscopy experiments.

ParameterCell LineFluorescent ProbeThis compound ConcentrationObserved EffectReference
P-gp Inhibition NCI/ADR-RESRhodamine 1230.1 µM to 100 µMIntracellular accumulation of Rhodamine 123[1]
MES-SA/Dx5Calcein-AM0.1 µM to 100 µMIntracellular accumulation of calcein (B42510)[1]
MCF7RRhodamine 12350 µMFull inhibition of P-gp activity, restoring Rhodamine 123 accumulation[8]
C6 Glioma (SP)CellROX, MTG, JC-150 µMEnhanced fluorescence intensity of probes by inhibiting ABC transporters[9]
TM cellsCalcein-AM100 µMIncreased calcein retention[10]
IC50 for P-gp Activity MCF7RRhodamine 123See Figure 3 in sourceConcentration-dependent increase in Rhodamine 123 accumulation[8][11]
Calcium Imaging HeLaFluo-4250 µMInhibition of Shiga and cholera toxin-induced increase in intracellular calcium[6]
MSCsNot specifiedNot specifiedPartial blockage of strain-induced increase in intracellular Ca2+[7]
MDR Reversal MGH-U1REpirubicin (B1671505)Not specifiedReversal of epirubicin localization patterns in MDR cells[5]
Fluorescent ProbeExcitation Wavelength (nm)Emission Wavelength (nm)Application
Rhodamine 123485535P-gp substrate, mitochondrial membrane potential
Calcein-AM485535Cell viability, P-gp substrate (as Calcein)
Fluo-4494516Intracellular calcium indicator
Epirubicin~480~590Fluorescent chemotherapeutic drug, P-gp substrate
CellROXNot specifiedNot specifiedCellular oxidative stress
MitoTracker GreenNot specifiedNot specifiedMitochondrial amount
JC-1~514 (monomer), ~585 (aggregate)~529 (monomer), ~590 (aggregate)Mitochondrial membrane potential

Signaling Pathways and Experimental Workflows

P-glycoprotein (P-gp) Inhibition by this compound

This compound acts as a competitive inhibitor of the P-gp efflux pump. In cells overexpressing P-gp, fluorescent substrates are actively transported out of the cell, resulting in low intracellular fluorescence. This compound binds to the P-gp transporter, blocking the efflux of the fluorescent substrate. This leads to the accumulation of the substrate inside the cell, resulting in a significant increase in fluorescence intensity, which can be measured by fluorescence microscopy or a plate reader.

P_gp_Inhibition cluster_cell Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Substrate_out Fluorescent Substrate (Extracellular) Pgp->Substrate_out Efflux Substrate_in Fluorescent Substrate (e.g., Rhodamine 123) Substrate_in->Pgp Efflux Blocked Fluorescence Increased Intracellular Fluorescence Substrate_in->Fluorescence Accumulates & Emits Light Verapamil_in This compound Verapamil_in->Pgp Inhibits Substrate_out->Substrate_in Enters Cell Verapamil_out This compound (Extracellular) Verapamil_out->Verapamil_in Enters Cell

Caption: P-gp inhibition by this compound leads to fluorescent substrate accumulation.

L-type Calcium Channel Blockade by this compound

This compound blocks L-type voltage-gated calcium channels, which are crucial for calcium influx into the cell. By inhibiting these channels, this compound reduces the intracellular calcium concentration. This effect can be visualized using fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to calcium ions.

Calcium_Channel_Blockade cluster_cell_membrane Cell Membrane Ca_Channel L-type Calcium Channel Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int Influx Blocked This compound This compound This compound->Ca_Channel Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Influx Fluo_Indicator Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) Ca_int->Fluo_Indicator Binds to Fluorescence_Change Decreased Fluorescence Fluo_Indicator->Fluorescence_Change Results in Pgp_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Seeding Seed Cells in 96-well Plate Prepare_Solutions Prepare this compound & Rhodamine 123 Solutions Remove_Medium Remove Culture Medium Prepare_Solutions->Remove_Medium Add_this compound Add this compound Solutions Remove_Medium->Add_this compound Add_Rhodamine Add Rhodamine 123 Add_this compound->Add_Rhodamine Incubate Incubate (37°C, 30-90 min) Add_Rhodamine->Incubate Wash_Cells Wash Cells with Cold PBS Incubate->Wash_Cells Add_PBS Add PBS to Wells Wash_Cells->Add_PBS Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Add_PBS->Measure_Fluorescence

References

Verapamil as a Positive Control for Calcium Channel Blockade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a well-characterized L-type calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels, which are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[3] By blocking the influx of calcium ions (Ca2+) through these channels, this compound reduces the intracellular calcium concentration, leading to a decrease in muscle contractility and vasodilation.[3] Due to its well-established and potent activity, this compound is an ideal positive control for in vitro and in vivo assays designed to screen for and characterize new calcium channel blockers.

These application notes provide detailed protocols for utilizing this compound as a positive control in three key experimental paradigms: electrophysiology (patch-clamp), calcium imaging, and smooth muscle contraction assays.

Mechanism of Action

This compound primarily targets the α1 subunit of the L-type calcium channel, binding to a site within the channel pore.[4] This binding is state-dependent, with a higher affinity for open and inactivated channels, which are more prevalent in rapidly firing cells like those in the sinoatrial and atrioventricular nodes.[5] This state-dependent binding contributes to its therapeutic effects in treating arrhythmias. The blockade of Ca2+ influx by this compound leads to a reduction in the activation of calmodulin and myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and a negative inotropic effect on the heart.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's activity as a calcium channel blocker in various experimental models.

Table 1: this compound IC50 Values in Electrophysiology Assays

Cell Type/ChannelExperimental ConditionIC50 ValueReference
HEK293 cells expressing hERG37°C, Whole-cell patch-clamp180.4 nM[6]
HEK293 cells expressing hERG37°C, Whole-cell patch-clamp (revised protocol)210.5 nM[6]
Cells expressing CaV1.2Two-test pulse protocol (TP1)35.3 µM[7]
Cells expressing CaV1.2Two-test pulse protocol (TP2, use-dependent)9.1 µM[7]
Cells expressing CaV1.2Preconditioning protocol (voltage-dependent)1.89 µM[7]
QPatch hCaV1.2Automated patch-clamp5.7 ± 0.6 µM

Table 2: Effect of this compound on Smooth Muscle Contraction

Tissue TypeAgonistThis compound ConcentrationEffectReference
Baboon EsophagusEndogenous80 µg/kg/min (infusion)63% decrease in peristaltic amplitude[8]
Baboon Lower Esophageal SphincterEndogenous80 µg/kg/min (infusion)74% decrease in pressure[8]
Guinea-pig Taenia Caeci40 mM K+>1 µMInhibition of sustained contraction[9]
Guinea-pig Taenia Caeci80 mM K+>1 µMInhibition of sustained contraction[9]
Ovine Tracheal MuscleAcetylcholine (10⁻⁶ M)10⁻⁶ M2.0-fold shift in EC50[10]
Rat Phrenic Nerve-DiaphragmElectrical Stimulation (0.2-100 Hz)2-8 mMDose-dependent depression of twitch height[11]

Visualizations

cluster_0 Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+_int Ca2+ (intracellular) L-type Ca2+ Channel->Ca2+_int Ca2+_ext Ca2+ (extracellular) Ca2+_ext->L-type Ca2+ Channel influx Calmodulin Calmodulin Ca2+_int->Calmodulin activates This compound This compound This compound->L-type Ca2+ Channel blocks MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Muscle Contraction Myosin-LC-P->Contraction

Caption: Signaling pathway of this compound's L-type calcium channel blockade.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Cell Culture / Tissue C Establish Baseline Reading A->C B Prepare Reagents (e.g., this compound, Agonist) D Apply this compound (Positive Control) B->D E Apply Test Compound B->E F Apply Agonist (to induce response) B->F C->F G Record Data (e.g., Current, Fluorescence, Contraction) D->G E->G F->G H Analyze Data (e.g., IC50, % Inhibition) G->H I Compare Test Compound to this compound H->I

Caption: General experimental workflow for calcium channel blocker screening.

x_axis_start x_axis_end x_axis_start->x_axis_end Log[this compound] y_axis_start y_axis_end y_axis_start->y_axis_end % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_y 50% 3.5,5 ic50_y->3.5,5 ic50_x IC50 3.5,5->ic50_x

Caption: Logical relationship in a dose-response analysis for this compound.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol describes the use of this compound as a positive control to measure the inhibition of L-type calcium channel currents (ICa,L) in a voltage-clamp experiment.

a. Materials

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

b. Methods

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish a whole-cell configuration.

  • Baseline Recording:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing voltage step to +10 mV for 200 ms (B15284909) to elicit ICa,L.

    • Record baseline currents for at least 3-5 minutes to ensure stability.

  • This compound Application:

    • Prepare a series of this compound dilutions in the external solution (e.g., 0.1, 1, 10, 30, 100 µM).

    • Perfuse the cell with the lowest concentration of this compound and record the current until a steady-state block is achieved.

    • Repeat with increasing concentrations of this compound.

    • To assess use-dependency, a two-pulse protocol can be employed where a second depolarizing pulse is applied shortly after the first.[7]

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline recording.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Calcium Imaging Assay

This protocol outlines the use of this compound as a positive control in a fluorescent calcium imaging assay to measure changes in intracellular calcium.

a. Materials

  • Cells capable of calcium influx (e.g., primary smooth muscle cells, cardiomyocytes, or a suitable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Depolarizing agent (e.g., high potassium solution: HBSS with 50 mM KCl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

b. Methods

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement:

    • Add 100 µL of HBSS to each well.

    • Measure the baseline fluorescence for 2-5 minutes.

  • Compound Addition:

    • Add this compound (as a positive control) or test compounds to the wells at desired concentrations.

    • Incubate for 10-20 minutes.

  • Stimulation and Measurement:

    • Add the high potassium solution to depolarize the cells and induce calcium influx.

    • Immediately begin recording the fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~520 nm with excitation at ~490 nm.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio change from baseline after stimulation.

    • Determine the percent inhibition of the calcium influx by this compound and the test compounds relative to the vehicle control.

    • Generate dose-response curves and calculate IC50 values.

Smooth Muscle Contraction Assay

This protocol describes an ex vivo method to assess the inhibitory effect of this compound on smooth muscle contraction using an isolated tissue bath.

a. Materials

  • Smooth muscle tissue (e.g., rat aorta, guinea pig ileum, or taenia caeci)

  • Isolated tissue bath system with force transducer and data acquisition system

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 Glucose, gassed with 95% O2 / 5% CO2.

  • Contractile agonist (e.g., phenylephrine (B352888), KCl)

  • This compound stock solution

b. Methods

  • Tissue Preparation:

    • Dissect the smooth muscle tissue in cold Krebs-Henseleit solution.

    • Cut the tissue into strips or rings of appropriate size.

    • Mount the tissue in the organ bath containing Krebs-Henseleit solution at 37°C and aerated with carbogen.

  • Equilibration:

    • Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Viability Check:

    • Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

    • Wash the tissue and allow it to return to baseline.

  • This compound as a Positive Control:

    • Induce a submaximal contraction with an agonist (e.g., phenylephrine for aorta, KCl for taenia caeci).

    • Once the contraction reaches a stable plateau, add this compound cumulatively to the bath to generate a dose-response curve of relaxation.

  • Screening of Test Compounds:

    • After washing and re-equilibration, pre-incubate the tissue with the test compound for a set period (e.g., 20-30 minutes).

    • Generate a cumulative dose-response curve to the contractile agonist. A rightward shift in the dose-response curve indicates competitive antagonism.

  • Data Analysis:

    • Measure the force of contraction in grams or millinewtons.

    • Express the relaxation induced by this compound as a percentage of the pre-contracted tension.

    • Compare the dose-response curves of the agonist in the absence and presence of the test compound to determine its effect. The effect of the test compound can be compared to the known potent inhibitory effect of this compound.

Conclusion

This compound serves as a robust and reliable positive control for the functional assessment of calcium channel blockers. The protocols provided herein offer a framework for its application in electrophysiological, calcium imaging, and smooth muscle contraction assays. Consistent and reproducible results with this compound will validate the assay's performance and provide a benchmark for the evaluation of novel calcium channel modulators.

References

Application Notes and Protocols: Measuring Verapamil's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a well-established L-type calcium channel blocker widely used in the management of cardiovascular conditions.[1] Beyond its cardiovascular applications, this compound has garnered significant interest in oncology and cell biology research due to its ability to modulate cell proliferation and reverse multidrug resistance.[2] Its primary mechanisms of action relevant to cell proliferation studies are the blockade of L-type voltage-gated calcium channels and the inhibition of P-glycoprotein (P-gp), a key transporter involved in drug efflux.[1][2]

The influx of extracellular calcium is a critical signaling event in the regulation of the cell cycle. By blocking L-type calcium channels, this compound can disrupt calcium-dependent signaling pathways, leading to cell cycle arrest, typically at the G0/G1 phase, and subsequent inhibition of cell proliferation.[3] Furthermore, its inhibitory effect on P-gp can increase the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby sensitizing them to treatment.[2]

These application notes provide detailed protocols for three common assays to quantitatively assess the effects of this compound on cell proliferation: the MTT assay for cell viability, the BrdU incorporation assay for DNA synthesis, and flow cytometry for cell cycle analysis.

Data Presentation

The effects of this compound on cell proliferation are often cell-type specific. The following tables summarize quantitative data from various studies.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeAssayIC50 (µM)Reference
HL-60Human promyelocytic leukemiaMTT~101.8 µM (Calculated from 50 µg/ml)[4]
Bovine Choroidal Endothelial CellsEndothelial CellsMTT/BrdU10 - 40 µM (Significant inhibition)[2]
T-lymphocytesImmune CellsProliferation Assay~10 µM (Inhibition)[5]
General (as L-type Ca2+ channel blocker)Not specifiedNot specified0.25 - 15.5 µM[1]

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (Diploid)

Treatment% G1 Phase% S Phase% G2/M PhaseReference
Control70.0218.1812.16[4]
This compound (50 µg/ml)21.5967.2111.20[4]

Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (Aneuploid)

Treatment% G1 Phase% S Phase% G2/M PhaseReference
Control43.4250.460.00[4]
This compound (50 µg/ml)60.9837.263.03[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound hydrochloride solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

BrdU Incorporation Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound hydrochloride solution

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody and incubate for 1 hour.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Substrate Addition: Wash the wells and add TMB substrate. Incubate until color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance of treated cells to untreated controls to determine the effect on DNA synthesis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry allows for the analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound hydrochloride solution

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[6]

Visualizations

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation verapamil_treatment Add this compound Dilutions overnight_incubation->verapamil_treatment treatment_incubation Incubate (24-72h) verapamil_treatment->treatment_incubation add_mtt Add MTT Solution treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

BrdU_Workflow cluster_prep Preparation & Treatment cluster_staining Immunostaining cluster_detection Detection & Analysis seed_cells Seed & Treat Cells brdu_label Add BrdU & Incubate seed_cells->brdu_label fix_denature Fix & Denature DNA brdu_label->fix_denature primary_ab Add Anti-BrdU Ab fix_denature->primary_ab secondary_ab Add Secondary Ab primary_ab->secondary_ab add_substrate Add TMB Substrate secondary_ab->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Measure Absorbance (450nm) stop_reaction->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data

Caption: Workflow for the BrdU Incorporation Assay.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_stain_acquire Staining & Acquisition cluster_analysis Data Analysis seed_treat Seed & Treat Cells harvest Harvest Cells seed_treat->harvest fix Fix in Ethanol harvest->fix stain Stain with PI/RNase fix->stain acquire Acquire on Flow Cytometer stain->acquire gate Gate Cell Population acquire->gate model Model Cell Cycle Phases gate->model quantify Quantify Percentages model->quantify

Caption: Workflow for Flow Cytometry Cell Cycle Analysis.

Verapamil_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Inhibits pgp P-glycoprotein (P-gp) This compound->pgp Inhibits ca_ion Ca2+ ca_channel->ca_ion Influx chemo_drug Chemotherapeutic Drug pgp->chemo_drug Efflux proliferation Cell Proliferation ca_ion->proliferation Promotes

Caption: this compound's dual mechanism of action.

References

Application Notes and Protocols for the Use of Verapamil in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a well-known L-type calcium channel blocker, has garnered significant interest in oncology research for its potential to enhance the efficacy of chemotherapy and inhibit tumor progression in xenograft models. These application notes provide a comprehensive overview of the mechanisms of action, experimental protocols, and key data associated with the use of this compound in such preclinical cancer studies. The primary applications of this compound in this context include overcoming multidrug resistance (MDR), inhibiting tumor growth and metastasis, and inducing apoptosis.

Mechanisms of Action in Xenograft Models

This compound's anti-tumor effects in xenograft models are attributed to several mechanisms:

  • Inhibition of P-glycoprotein (P-gp): this compound is a first-generation inhibitor of P-gp, a transmembrane efflux pump encoded by the MDR1 gene.[1] P-gp is frequently overexpressed in cancer cells and contributes to multidrug resistance by actively transporting a wide range of chemotherapeutic agents out of the cell.[2][3] this compound competitively binds to P-gp, thereby inhibiting its function and increasing the intracellular concentration and cytotoxicity of co-administered chemotherapeutic drugs.[4][5] This mechanism is crucial for reversing chemoresistance in tumor models.[1]

  • Anti-Metastatic and Anti-Invasive Properties: this compound has been shown to reduce tumor cell invasion and metastasis by up to 96%.[6] This is achieved through the disruption of microtubule and microfilament organization and the inhibition of unidirectional cell migration.[6] Furthermore, this compound can decrease the mRNA levels of type IV collagenase (MMP-9), an enzyme critical for the degradation of the basement membrane during tumor invasion.[6][7] It also inhibits urokinase-type plasminogen activator (uPA), another key protease in metastasis.[7][8]

  • Induction of Apoptosis and Inhibition of Proliferation: this compound can induce apoptosis in cancer cells, a key mechanism for its tumor growth-inhibiting effects.[9][10] This can be linked to the disruption of calcium homeostasis within the tumor cells.[11] It can also arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[12]

  • Modulation of Signaling Pathways: this compound's effects are mediated through various signaling pathways. It can modulate calcium-dependent signaling pathways that regulate protease production and cell proliferation.[7] Recent studies have also implicated its role in modulating the NFAT2 pathway to inhibit tumor growth and in influencing the PARP pathway to enhance the sensitivity of tumor cells to platinum-based chemotherapy.[13][14]

Quantitative Data Summary

The following tables summarize quantitative data from various xenograft studies investigating the effects of this compound.

Table 1: this compound Dosage and Administration in Xenograft Models

Cancer TypeAnimal ModelThis compound DosageAdministration RouteStudy FocusReference
Pancreatic CancerNude Mice0.5 mg/kg BW (low dose)IntraperitonealTumor Growth & Metastasis[15]
Pancreatic CancerNude Mice25 mg/kg BW (high dose)IntraperitonealTumor Growth & Metastasis[15]
Small Cell Lung CancerNude Mice25 mg/kgNot SpecifiedChemosensitization[1]
Small Cell Lung CancerNude Mice10 mg/kg (two daily injections)Not SpecifiedChemosensitization[1]
RhabdomyosarcomaMice6.25 mg/kg/hr (150 mg/kg/day)Intraperitoneal (osmotic pumps)Pharmacokinetics with Vincristine (B1662923)[16]
Mammary CarcinomaBALB/c MiceNot SpecifiedOralInhibition of Metastasis[7]

Table 2: Efficacy of this compound in Xenograft Models

Cancer TypeEffect MeasuredThis compound TreatmentResultReference
Melanoma & Colon AdenocarcinomaMetastasisThis compound treatmentUp to 80% inhibition of metastases[17]
Melanoma & Colon AdenocarcinomaInvasion and MetastasisNon-toxic doses of this compoundUp to 96% reduction[6]
Human Colon CancerApoptosisHyperthermia and this compound~50% of cancer cells underwent apoptosis[9]
Pancreatic CancerTumor GrowthLow and high dose this compoundSubstantial reduction in tumor growth and metastasis[10]
Murine Mammary CarcinomaMetastasisOral administration of this compound51.3% inhibition of metastasis[7]

Experimental Protocols

Protocol 1: General Xenograft Tumor Model with this compound Treatment

This protocol provides a generalized procedure for establishing a xenograft tumor model and administering this compound. Specific parameters such as cell numbers, tumor volume for treatment initiation, and dosing schedules should be optimized for each specific cancer cell line and research question.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., Nude, SCID), 4-6 weeks old[18]

  • This compound Hydrochloride[19]

  • Vehicle for this compound (e.g., sterile saline, PBS, or DMSO diluted in saline)[19]

  • Syringes and needles (27-30 gauge for injection)[18]

  • Calipers for tumor measurement

  • Anesthesia for animal procedures

Procedure:

  • Cell Preparation:

    • Culture cancer cells in appropriate medium until they reach 70-80% confluency.[18]

    • Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[18]

    • Resuspend cells in sterile PBS or culture medium at the desired concentration (e.g., 3.0 x 10^6 cells in 100-200 µL).[18] Cells can be mixed 1:1 with Matrigel if desired.

  • Tumor Cell Implantation:

    • Allow mice to acclimatize for 3-5 days after arrival.[18]

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously (s.c.) into the flank of the mouse.[18]

    • Monitor the mice regularly for tumor growth.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound Hydrochloride. It can be dissolved in DMSO (≤ 20 mM) or PBS (≤ 505 µM).[19] For in vivo use, the stock solution should be diluted in a suitable vehicle like sterile saline immediately before use. Avoid final DMSO concentrations above 0.1% due to potential toxicity.[19]

    • The route of administration can be intraperitoneal (i.p.) or oral, depending on the study design.[7][15]

    • Dosages can range from 0.5 mg/kg to 25 mg/kg or higher, administered daily or on a different schedule based on pilot studies and literature.[1][15]

  • Treatment and Monitoring:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[18]

    • Administer this compound or vehicle to the respective groups according to the predetermined schedule.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[18]

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice.

    • Excise the tumors and weigh them.

    • Tumor tissue can be processed for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, CD31), or molecular analysis (e.g., Western blot for P-gp, MMPs).

    • If studying metastasis, collect relevant organs (e.g., lungs, liver) for analysis.

Protocol 2: this compound in Combination with Chemotherapy

This protocol outlines the use of this compound to enhance the efficacy of a chemotherapeutic agent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to establish the xenograft model.

  • Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapeutic agent alone, and (4) this compound + Chemotherapeutic agent.

  • Administer this compound typically 1-24 hours before the chemotherapeutic agent to allow for P-gp inhibition.[1]

  • Follow steps 4 and 5 from Protocol 1 for treatment, monitoring, and endpoint analysis. The goal is to observe a synergistic or additive anti-tumor effect in the combination therapy group.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for this compound in Xenograft Models cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimate 3. Animal Acclimatization cell_harvest->animal_acclimate implantation 4. Tumor Cell Implantation (s.c.) tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization of Mice tumor_growth->randomization treatment_admin 7. This compound +/- Chemo Administration randomization->treatment_admin monitoring 8. Monitor Tumor Volume & Health treatment_admin->monitoring endpoint 9. Study Endpoint & Euthanasia monitoring->endpoint tumor_analysis 10. Tumor Excision & Analysis endpoint->tumor_analysis meta_analysis 11. Metastasis Analysis endpoint->meta_analysis

Caption: General experimental workflow for using this compound in xenograft tumor models.

pgp_inhibition Mechanism of P-glycoprotein (P-gp) Inhibition by this compound cluster_cell Cancer Cell cluster_inside Intracellular pgp P-glycoprotein (P-gp) Efflux Pump chemo_in Chemotherapeutic Drug pgp->chemo_in Normal Efflux chemo_in->pgp Efflux chemo_accum Increased Drug Concentration chemo_in->chemo_accum Increased Influx This compound This compound This compound->pgp Inhibits apoptosis Apoptosis chemo_accum->apoptosis

Caption: this compound inhibits P-gp, leading to increased intracellular chemotherapy levels.

metastasis_inhibition This compound's Inhibition of Tumor Invasion and Metastasis cluster_pathways Cellular Processes This compound This compound ca_signal Ca2+ Dependent Signaling This compound->ca_signal Inhibits migration Cell Migration This compound->migration Inhibits protease Protease Production (uPA, MMP-9) ca_signal->protease invasion Tumor Invasion protease->invasion migration->invasion metastasis Metastasis invasion->metastasis

Caption: this compound inhibits key pathways involved in tumor invasion and metastasis.

Conclusion

This compound serves as a valuable tool in preclinical xenograft studies, primarily for its ability to counteract P-gp-mediated multidrug resistance and for its intrinsic anti-tumor properties. Researchers utilizing this compound should carefully consider the dosage, administration route, and timing, especially when used in combination with other therapeutic agents. The protocols and data presented here provide a foundation for designing and implementing robust in vivo studies to explore the full potential of this compound in cancer therapy research. However, it is important to note that clinical trials with first-generation P-gp inhibitors like this compound have faced challenges due to toxicity and limited efficacy, highlighting the need for further research and development of more potent and specific inhibitors.[2]

References

Application Notes and Protocols: Assessing Verapamil's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a well-established L-type calcium channel blocker, is widely used in the management of cardiovascular conditions. Emerging evidence suggests that this compound's therapeutic effects may extend beyond its primary mechanism of action, influencing various cellular processes through the modulation of gene expression.[1][2][3][4] Understanding the impact of this compound on the transcriptome is crucial for elucidating its broader pharmacological profile and identifying potential new therapeutic applications.

These application notes provide a comprehensive guide for researchers to assess the effects of this compound on gene expression in a cellular context. Detailed protocols for cell culture and this compound treatment, RNA isolation, and subsequent gene expression analysis using quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) are provided. Additionally, this document outlines methods for data analysis and visualization of key signaling pathways affected by this compound.

Data Presentation: Quantitative Analysis of Gene Expression

The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on gene expression. This data is presented to illustrate the expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on the Expression of Immediate-Early Genes (IEGs)

GeneTreatmentFold Change (vs. Control)P-value
c-fosThis compound (20 µM)-2.5< 0.01
c-junThis compound (20 µM)-1.8< 0.05
c-mycThis compound (20 µM)-3.2< 0.01

Table 2: Modulation of Wnt/β-catenin Signaling Pathway Genes by this compound

GeneTreatmentFold Change (vs. Control)P-value
AXIN2This compound (20 µM)-4.1< 0.001
MMP3This compound (20 µM)-3.5< 0.01
FRZBThis compound (20 µM)+2.8< 0.01
COL2A1This compound (20 µM)+2.2< 0.05
SOX9This compound (20 µM)+1.9< 0.05

Table 3: Impact of this compound on MAPK Signaling Pathway Gene Expression

GeneTreatmentFold Change (vs. Control)P-value
MAPK1This compound (20 µM)-2.1< 0.05
Rac1This compound (20 µM)-1.9< 0.05
Grb2This compound (20 µM)-1.7< 0.05

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol details the steps for culturing a suitable cell line and treating it with this compound. Human cancer cell lines are often used in such studies.[5][6]

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask.

    • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[7]

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.[8]

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

    • Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). A vehicle control with the same concentration of DMSO should also be prepared.

  • This compound Treatment:

    • After 24 hours of incubation, aspirate the medium from the wells.

    • Add 2 mL of the this compound working solutions or the vehicle control to the respective wells.

    • Incubate the plates for the desired treatment duration (e.g., 24 hours).

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from this compound-treated and control cells using a common reagent like TRIzol.

Materials:

Procedure:

  • Cell Lysis:

    • Aspirate the treatment medium from the 6-well plates and wash the cells once with ice-cold PBS.

    • Add 1 mL of TRIzol® reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Phase Separation:

    • Add 0.2 mL of chloroform to each tube, cap securely, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[9]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.

    • Add 0.5 mL of isopropanol to precipitate the RNA.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[9]

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing the expression of specific target genes using SYBR Green-based qPCR.

Materials:

  • Isolated total RNA

  • Reverse transcriptase kit (e.g., SuperScript™ IV)

  • SYBR Green qPCR Master Mix

  • Gene-specific forward and reverse primers (for target and housekeeping genes)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. This involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

  • Primer Design:

    • Design primers for your target genes (e.g., c-fos, c-jun, c-myc, AXIN2, MMP3, FRZB, MAPK1) and a stable housekeeping gene (e.g., GAPDH, ACTB).[10][11] Primers should be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 58-62°C.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction, a typical setup is:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 10 ng)

      • 6 µL of Nuclease-free water

    • Aliquot the reaction mix into a 96-well qPCR plate. Include triplicate reactions for each sample and a no-template control (NTC).

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis

  • Data Analysis:

    • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the housekeeping gene.[12]

Protocol 4: RNA Sequencing (RNA-Seq)

This protocol provides a high-level overview of the workflow for a comprehensive analysis of the transcriptome using RNA-seq.

Materials:

  • High-quality total RNA (RIN > 8.0)

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' nucleotide, and ligating sequencing adapters.

    • PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a fluorometric method (e.g., Qubit).

    • Assess the library size distribution using a bioanalyzer.

  • Sequencing:

    • Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls using tools like DESeq2 or edgeR.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

Mandatory Visualization

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Gene Expression Analysis cluster_3 Data Analysis cell_culture Cell Seeding (MCF-7) verapamil_treatment This compound Treatment (20 µM, 24h) cell_culture->verapamil_treatment control Vehicle Control (DMSO) cell_culture->control rna_isolation Total RNA Isolation verapamil_treatment->rna_isolation control->rna_isolation qpcr qPCR rna_isolation->qpcr rnaseq RNA-Seq rna_isolation->rnaseq qpcr_analysis Relative Quantification (2-ΔΔCt) qpcr->qpcr_analysis rnaseq_analysis Differential Expression & Pathway Analysis rnaseq->rnaseq_analysis

Caption: Experimental workflow for assessing this compound's impact on gene expression.

Signaling Pathways

G cluster_0 This compound's Effect on Wnt/β-catenin Signaling This compound This compound FRZB FRZB This compound->FRZB induces Chondrogenic_Genes Chondrogenic Gene Expression (COL2A1, SOX9) This compound->Chondrogenic_Genes enhances Wnt Wnt FRZB->Wnt inhibits Frizzled Frizzled Receptor Wnt->Frizzled activates beta_catenin β-catenin Frizzled->beta_catenin stabilizes nucleus Nucleus beta_catenin->nucleus translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression (AXIN2, MMP3) TCF_LEF->Target_Genes promotes Target_Genes->Chondrogenic_Genes suppresses

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

G cluster_0 This compound's Effect on MAPK Signaling This compound This compound Calcium_Channel L-type Ca2+ Channel This compound->Calcium_Channel blocks Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Grb2 Grb2 Calcium_Influx->Grb2 Rac1 Rac1 Calcium_Influx->Rac1 MAPK_Pathway MAPK Signaling Cascade Grb2->MAPK_Pathway Rac1->MAPK_Pathway MAPK1 MAPK1 (ERK) MAPK_Pathway->MAPK1 Gene_Expression Downstream Gene Expression MAPK1->Gene_Expression

Caption: this compound's modulation of the MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Verapamil Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in-vitro experiments with Verapamil (B1683045).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in-vitro studies?

A1: this compound primarily acts as an L-type calcium channel blocker. By inhibiting these channels, it reduces the influx of calcium ions into cells, which can affect a variety of cellular processes including muscle contraction, cell proliferation, and apoptosis. Additionally, this compound is a known inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells.[1]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For initial experiments, a broad concentration range is often recommended, followed by a narrower range around the concentrations that elicit a response. A common starting point for cytotoxicity or proliferation assays can range from 1 µM to 500 µM.[2] For P-glycoprotein inhibition assays, concentrations are typically in the range of 10 µM to 100 µM.

Q3: How should I prepare and store a this compound stock solution?

A3: this compound hydrochloride is soluble in water, DMSO, and ethanol. For a 10 mM stock solution in DMSO, you can resuspend 1 mg of this compound hydrochloride in 204 µL of DMSO. It is recommended to aliquot the stock solution into working volumes and store at -20°C for up to 6 months to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[3]

Q4: At what concentrations does this compound typically show cytotoxic effects?

A4: this compound's cytotoxic effects are cell-line dependent. For instance, in HEK293 cells, a dose-dependent inhibition of growth is observed with concentrations ranging from 3.13 µM to 200 µM, with about 50% viability remaining at 140 µM. In some cancer cell lines, such as human medulloblastoma, 50% inhibition of proliferation occurs between 25 and 50 µM this compound.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the cytotoxic concentration range.

Troubleshooting Guides

Problem 1: No observable effect of this compound at expected concentrations.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the calculations for your stock and working solutions. Ensure that the final concentration in your assay is correct.
Cell Line Insensitivity Some cell lines may be less sensitive to this compound. Research the literature for typical effective concentrations in your specific cell model. Consider testing a wider and higher concentration range.
Degraded this compound Stock Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C, protected from light) were maintained for the old stock.
Low P-gp Expression (for P-gp inhibition assays) If you are studying P-gp inhibition, confirm that your cell line expresses sufficient levels of P-glycoprotein. Use a positive control cell line known to have high P-gp expression. In some cases, a different P-gp inhibitor with a higher affinity, like Ko143, might be more effective for certain cell lines like A549.[4]
Experimental Variability Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.[5]
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells. It's often best to plate all cells for an experiment on the same day to reduce variability.[5]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Standardize all incubation times precisely, including drug treatment and assay-specific incubation steps (e.g., MTT incubation).
Reagent Preparation Inconsistency Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and are within their expiry date.
Problem 3: Unexpected cell death or morphology changes at low this compound concentrations.
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).[3] Run a vehicle control with the same concentration of solvent used in your highest this compound treatment.
Off-Target Effects At higher concentrations, this compound can have off-target effects.[6] If possible, try to use the lowest effective concentration to minimize these effects.
Contamination Check for signs of bacterial or fungal contamination in your cell cultures.
Interaction with Media Components Though rare, this compound could potentially interact with components in your specific cell culture medium. Consult the literature for any known incompatibilities.

Data Presentation

Table 1: Effective and Cytotoxic Concentrations of this compound in various in-vitro models.

Cell Line/ModelAssay TypeEffective Concentration (IC50/EC50)Cytotoxic Concentration (CC50)Reference
Human MedulloblastomaProliferation Assay25-50 µM>100 µM[1]
Human Colonic Tumor (HCT) cellsProliferation (MTT)Dose-dependent inhibition from 1-500 µmol/LNot specified[2]
T LymphocytesProliferation AssayNear complete inhibition at 50 µMSignificant decrease in viability after 72h at 50 µM[7]
HEK293Cytotoxicity (MTT)Not specified~140 µM
G292 OsteosarcomaCell ViabilitySignificant inhibition at 50-100 µg/mlNot specified[8]
MCF7R (P-gp overexpressing)P-gp Inhibition (Rhodamine 123)IC50 determined from dose-responseNot specified[9]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A typical range to start with is 1, 10, 25, 50, 100, 200, and 500 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Calcium Influx Assay using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound hydrochloride

  • Positive control (e.g., ionomycin)

  • Fluorescence microscope or plate reader

Procedure:

  • Dye Loading:

    • Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve Fluo-4 AM in DMSO to make a stock solution (1-5 mM), and then dilute in HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Cell Washing:

    • Gently wash the cells two to three times with warm HBSS to remove extracellular dye.

    • Add fresh HBSS to the cells.

  • This compound Treatment and Imaging:

    • Acquire a baseline fluorescence reading before adding any compounds.

    • Add this compound at the desired concentrations to the cells.

    • Immediately begin recording the fluorescence intensity over time using a fluorescence microscope (Excitation ~494 nm, Emission ~516 nm) or a plate reader.

    • As a positive control at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Analyze the kinetics and magnitude of the calcium response to this compound.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol is for assessing the inhibitory effect of this compound on P-gp-mediated efflux.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1) and the corresponding parental cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed both the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Pre-incubation:

    • Wash the cells twice with warm PBS.

    • Add medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control to the wells.

    • Pre-incubate for 30-60 minutes at 37°C.[12]

  • Substrate Loading:

    • Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[13]

    • Incubate for 60-90 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • The increase in fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition.

    • Calculate the percentage of inhibition for each this compound concentration and determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Verapamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits P_gp P-glycoprotein (P-gp) This compound->P_gp Inhibits Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Blocks Influx Drug_Efflux Drug Efflux P_gp->Drug_Efflux Mediates Cellular_Processes Cellular Processes (Contraction, Proliferation, Apoptosis) Ca_ion->Cellular_Processes Regulates

Caption: this compound's dual mechanism of action on cellular pathways.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (for adherent cells) seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound add_this compound Add this compound to Cells prepare_this compound->add_this compound treatment_incubation Incubate for 24/48/72 hours add_this compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation add_solubilizer Add Solubilization Solution mtt_incubation->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Experiment Shows No this compound Effect check_concentration Verify this compound Concentration start->check_concentration check_stock Prepare Fresh Stock Solution check_concentration->check_stock If concentration is correct check_cell_line Research Cell Line Sensitivity / P-gp Expression check_stock->check_cell_line If fresh stock has no effect widen_range Test Wider Concentration Range check_cell_line->widen_range If sensitivity is unknown positive_control Use Positive Control (e.g., another inhibitor) check_cell_line->positive_control For P-gp assays end_resolved Issue Resolved widen_range->end_resolved If effect is observed end_unresolved Consult Further Literature/Support widen_range->end_unresolved If still no effect positive_control->end_resolved If positive control works positive_control->end_unresolved If positive control fails

References

Technical Support Center: Overcoming Verapamil Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Verapamil (B1683045) resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to overcome multidrug resistance (MDR) in cancer cells?

A1: this compound primarily functions by inhibiting the activity of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, specifically ABCB1.[1][2][3] P-gp is an efflux pump that actively removes various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5] this compound acts as a competitive inhibitor, binding to P-gp and preventing the efflux of anticancer drugs.[6][7] This leads to increased intracellular accumulation of these drugs, restoring their cytotoxic effects.[8][9] Some studies also suggest that this compound may downregulate the expression of the MDR1 gene, which codes for P-gp.[5][10]

Q2: I am not observing a reversal of resistance in my cancer cell line when using this compound. What are the possible reasons?

A2: There are several potential reasons for this observation:

  • Presence of other MDR mechanisms: Your cell line may utilize other drug efflux pumps besides P-gp, such as Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP), which are not effectively inhibited by this compound.[4] For instance, A549 lung cancer cells have been reported to show resistance to this compound's effects, potentially due to a higher expression of BCRP.[11]

  • Low this compound concentration: The concentration of this compound may be insufficient to effectively inhibit P-gp. In vitro studies often require this compound concentrations in the micromolar range (e.g., 6-10 µM) to achieve maximal effect.[5][12][13]

  • Development of resistance to this compound: Cancer cells can develop resistance to the chemosensitizing effects of this compound itself over time.[14]

  • Cell line-specific factors: The intrinsic characteristics of your cell line may make it less susceptible to this compound's action.

  • Experimental conditions: Suboptimal experimental conditions, such as incorrect incubation times or issues with the this compound stock solution, could be a factor.

Q3: What are the typical concentrations of this compound used in in vitro experiments to reverse MDR?

A3: The effective concentration of this compound can vary between cell lines. However, most in vitro studies report using concentrations ranging from 1 µM to 10 µM.[5][15] For example, a 10-fold enhancement of epirubicin's effect was seen in CEM/VCR 1000 cells with 3 µg/ml (approximately 6 µM) of this compound.[15] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q4: Are there any known synergistic drug combinations with this compound for overcoming resistance?

A4: Yes, this compound has been shown to act synergistically with several chemotherapeutic drugs to overcome MDR. These include:

  • Anthracyclines: Doxorubicin (Adriamycin) and Epirubicin.[9][15][16]

  • Vinca alkaloids: Vincristine and Vinblastine.[17]

  • Taxanes: Paclitaxel (B517696).[16]

  • Gemcitabine: In pancreatic cancer models.[18][19]

Q5: What are the limitations of using this compound in a clinical setting?

A5: The primary limitation of this compound in clinical applications is its cardiovascular toxicity at the high concentrations required to effectively inhibit P-gp.[20][21] The doses needed to reverse MDR can lead to side effects such as hypotension, heart block, and bradycardia.[21] This has spurred the development of this compound analogs and other P-gp inhibitors with reduced cardiovascular effects.[20][22]

Troubleshooting Guides

Issue 1: No Increase in Intracellular Drug Accumulation After this compound Treatment
Possible Cause Troubleshooting Step
Ineffective this compound Concentration Perform a dose-response curve with this compound (e.g., 1-20 µM) to identify the optimal concentration for your cell line. Ensure the final concentration in your assay is accurate.
Incorrect Incubation Time Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the chemotherapeutic agent to allow for P-gp inhibition.[11]
Degraded this compound Stock Prepare a fresh stock solution of this compound and store it appropriately (protected from light).
Alternative Efflux Pumps Investigate the expression of other ABC transporters like MRP1 and BCRP in your cell line using Western blot or RT-qPCR. If highly expressed, consider using a broader spectrum inhibitor or one specific to the identified pump (e.g., Ko143 for BCRP).[11]
Low P-gp Expression Confirm P-gp expression in your resistant cell line compared to its sensitive counterpart. If P-gp expression is low, the resistance mechanism may be P-gp independent.
Issue 2: High Cytotoxicity Observed with this compound Alone
Possible Cause Troubleshooting Step
This compound Concentration is Too High Determine the IC50 of this compound alone on your cell line using a cell viability assay (e.g., MTT or CCK-8).[5] Use a concentration well below the IC50 for combination studies to ensure the observed cytotoxicity is due to the reversal of resistance to the chemotherapeutic agent.
Collateral Sensitivity Some P-gp overexpressing cell lines can exhibit increased sensitivity (collateral sensitivity) to certain compounds, including this compound.[2] This is a known phenomenon and should be characterized for your cell line.
Cell Line Sensitivity Certain cell lines may be inherently more sensitive to the calcium channel blocking effects of this compound.

Data Presentation

Table 1: Effect of this compound on Epirubicin Activity in Leukemia Cell Lines

Cell LineThis compound Concentration (µg/ml)Fold Enhancement of Epirubicin Effect
CEM/VCR 1000 (P-gp positive)310
CEM/VCR 1000 (P-gp positive)1019
CEM/O (P-gp negative)3 - 10No significant effect

Data summarized from a study on human leukemia cell lines.[15]

Table 2: Reversal of Paclitaxel Resistance by this compound and its Analogs in HCT15 Cells

Compound (1.0 µg/ml)EC50 of Paclitaxel (nM)
Paclitaxel alone>1000
+ this compound3.3
+ KR-300325.0
+ KR-300350.07

This table illustrates the potentiation of paclitaxel's cytotoxicity by this compound and its more potent, less cardiotoxic analogs in a P-gp expressing cell line.[22]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay to Assess P-gp Function

This assay measures the efflux of the fluorescent P-gp substrate, Rhodamine 123, to determine the inhibitory effect of this compound.

Materials:

  • Resistant and sensitive cancer cell lines

  • Rhodamine 123

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at the desired final concentration (e.g., 10 µM). Incubate for 30 minutes at 37°C. Include a control group without this compound.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all tubes. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in 1 mL of pre-warmed complete medium (with and without this compound as in step 2) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis: Stop the efflux by placing the tubes on ice. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.

Protocol 2: Cytotoxicity Assay (MTT Assay) for Combination Studies

This protocol determines the effect of this compound on the cytotoxicity of a chemotherapeutic agent.

Materials:

  • Resistant cancer cell line

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent.

    • Prepare two sets of these dilutions: one in a medium containing a fixed, non-toxic concentration of this compound, and one in a medium without this compound.

    • Also include controls for this compound alone and untreated cells.

  • Incubation: Remove the old medium from the cells and add the drug-containing media. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each treatment condition relative to the untreated control. Determine the IC50 values for the chemotherapeutic agent with and without this compound. A decrease in the IC50 in the presence of this compound indicates a reversal of resistance.

Mandatory Visualizations

P_gp_mediated_resistance cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (ABCB1) ADP ADP + Pi Pgp->ADP Chemo_out Effluxed Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Binds This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis Nucleus Nucleus (Drug Target) Chemo_in Intracellular Chemotherapeutic Drug Chemo_in->Pgp Chemo_in->Nucleus Induces Apoptosis Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo_in Enters Cell

Caption: P-gp mediated drug efflux and its inhibition by this compound.

experimental_workflow cluster_problem Problem: this compound fails to reverse resistance Start Start: No observed reversal of resistance Check_Conc Step 1: Verify this compound Concentration & Activity Start->Check_Conc Troubleshoot Check_Pgp Step 2: Confirm P-gp Expression & Function Check_Conc->Check_Pgp Concentration OK Check_Other_Pumps Step 3: Investigate other MDR mechanisms (e.g., BCRP) Check_Pgp->Check_Other_Pumps P-gp expression confirmed Conclusion Conclusion: Resistance is likely P-gp independent Check_Other_Pumps->Conclusion Other pumps identified

References

Verapamil Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Verapamil (B1683045). This resource details the primary degradation pathways, preventative strategies, and relevant experimental protocols to ensure the integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound to degrade?

This compound is susceptible to degradation through several pathways, primarily photodegradation, chemical degradation (oxidation and hydrolysis), and to a lesser extent, microbial degradation.[1][2][3][4] Exposure to light, extreme pH conditions, oxidizing agents, and certain microbial environments can lead to the formation of various degradation products.[1][2][4][5]

Q2: How can I prevent this compound degradation during storage and handling?

To minimize degradation, this compound and its formulations should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[6][7][8] It is crucial to protect this compound from light by storing it in tight, light-resistant containers.[6][7][9] For solutions, infusion studies have shown that this compound hydrochloride does not significantly adsorb to glass, PVC, or polyolefin containers.[9]

Q3: What are the known degradation products of this compound?

Several degradation products of this compound have been identified, varying with the degradation pathway:

  • Photodegradation: Northis compound (B1221204) is a major photoproduct, along with a series of its isomers and other minor products formed through hydroxylation and subsequent splitting of the molecule.[1][5]

  • Oxidative Degradation: A significant degradation product under oxidative stress is 3,4-dimethoxybenzoic acid, which results from the oxidation of the alkyl side chain.[10][11]

  • Microbial Degradation: The major microbial degradation product identified is 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(methylamino)pentane nitrile, also known as D617.[2]

  • Metabolism (In Vivo): While not strictly degradation in a laboratory setting, it's useful to be aware of in vivo metabolites. The main metabolic pathways are N-dealkylation, N-demethylation, and O-demethylation, producing metabolites like northis compound and D-617.[12][13]

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC/UPLC analysis of a this compound sample.

Possible Cause 1: Sample Degradation Your this compound sample may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the sample was stored at the recommended temperature (20°C to 25°C) and protected from light.[6][7][8]

  • Review Sample Preparation: Ensure that the solvents and pH of your sample preparation media are not promoting degradation. This compound is more susceptible to degradation in alkaline and oxidative conditions.[4][14]

  • Perform Forced Degradation Study: To identify if the unexpected peaks correspond to known degradants, you can perform a forced degradation study. This involves intentionally subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][4]

Possible Cause 2: Contamination The unexpected peaks could be from a contaminated solvent, container, or instrument.

Troubleshooting Steps:

  • Run a Blank: Inject your mobile phase and diluent without the sample to check for contamination.

  • Use Fresh Solvents: Prepare fresh mobile phase and sample diluent with high-purity solvents.

  • Clean the System: Ensure your HPLC/UPLC system, including the injector and column, is clean.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating analytical methods. Here is a general protocol for this compound:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).[14]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and reflux for a specified period (e.g., 4 hours).[10] Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and reflux for a specified period (e.g., 4 hours).[10] Neutralize the solution before analysis. Degradation has been observed under these conditions.[4][14]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a specified time (e.g., 4 hours).[10][14] Significant degradation is expected under oxidative stress.[3]

    • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C) for a set duration (e.g., 4 hours).[10][14] this compound is generally stable up to 180°C.[10][11]

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period (e.g., 2 hours).[10] A significant loss of activity can be expected.[10][11]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method to separate the parent drug from its degradation products.

Stability-Indicating HPLC Method

This is an example of an HPLC method developed for the analysis of this compound and its degradation products.

ParameterCondition
Column Thermohypersil, C18, 5µm, 4.6 mm x 250 mm
Mobile Phase Buffer (1.4g Na₂HPO₄/1000ml water, pH 7.0 with H₃PO₄) : Acetonitrile (50:50)
Flow Rate 2.0 ml/min
Detection UV at 232 nm
Injection Volume 20 µl
Retention Time Approximately 13.2 min for this compound

This method was shown to separate this compound from its potential degradation products generated during forced degradation studies.

Degradation Data Summary

The following table summarizes the results from a forced degradation study on this compound hydrochloride.

Stress ConditionReagent/ExposureDurationDegradation Observed
Acid Hydrolysis1 M HCl4 hours (reflux)No significant degradation[3]
Base Hydrolysis1 M NaOH4 hours (reflux)Degradation observed[4]
Oxidative3% H₂O₂4 hours (room temp)Significant degradation[3][10]
Thermal105 °C (dry heat)4 hoursNo significant degradation[10][14]
PhotolyticUV light (254 nm)2 hours52% loss of activity in methanol solution[10][11]

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathways

G This compound This compound Photodegradation Photodegradation (UV Light) This compound->Photodegradation Oxidative_Degradation Oxidative Degradation (e.g., H2O2) This compound->Oxidative_Degradation Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Northis compound Northis compound & Isomers Photodegradation->Northis compound Dimethoxybenzoic_Acid 3,4-Dimethoxybenzoic Acid Oxidative_Degradation->Dimethoxybenzoic_Acid D617 Metabolite D617 Microbial_Degradation->D617

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC/UPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies of this compound.

References

Addressing variability in Verapamil efficacy between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Verapamil (B1683045) efficacy between different batches.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in-vitro/in-vivo experiments with different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in drug efficacy is a known challenge in pharmaceutical research and can stem from several factors:

  • Manufacturing and Formulation: Subtle differences in the manufacturing process, such as variations in crystal structure (polymorphism), particle size, and the use of different excipients, can impact the drug's dissolution rate and bioavailability.[1][2] Different formulations, such as sustained-release versus immediate-release, will inherently have different pharmacokinetic profiles.[3][4][5]

  • Purity and Impurities: The presence and concentration of impurities or degradation products can differ between batches, potentially affecting the drug's activity or causing off-target effects.[6]

  • Storage and Handling: this compound can degrade under certain conditions, such as exposure to light, high temperatures, or oxidizing agents.[7][8][9] Improper storage and handling can lead to a loss of potency.

  • Biological Variability: Inherent biological differences in experimental models (e.g., cell lines, animal strains) can contribute to variable responses.[10]

  • Experimental Protocol and Execution: Lack of standardized and rigorous experimental protocols is a major contributor to irreproducibility in preclinical research.[11][12][13][14][15][16]

Q2: How does the formulation of this compound affect its efficacy?

A2: The formulation has a significant impact on this compound's pharmacokinetic properties, which in turn affects its efficacy. Key parameters that vary between formulations include:

  • Cmax (Maximum Concentration): The peak plasma concentration achieved after administration.

  • tmax (Time to Maximum Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

Different formulations, such as film-coated tablets versus dragées, or immediate-release versus sustained-release preparations, can lead to statistically significant differences in these parameters.[4][5][17] For instance, sustained-release formulations are designed to have a prolonged tmax and a lower Cmax compared to conventional formulations.[3][5]

Q3: What are the recommended storage conditions for this compound to maintain its stability?

A3: To ensure the stability and efficacy of this compound, it is crucial to adhere to proper storage conditions. While specific recommendations may vary by manufacturer, general guidelines include:

  • Temperature: Store at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). Some formulations may require refrigeration (2°C to 8°C).[18]

  • Light: Protect from light by storing in a light-resistant container.[8]

  • Humidity: Store in a dry place.

Studies have shown that this compound is stable for extended periods when stored under appropriate conditions.[7][18] However, it can degrade when exposed to oxidizing conditions or UV light.[8][9]

Troubleshooting Guides

Issue 1: Unexpectedly low or high potency of a new this compound batch in our cell-based assay.

This guide helps you systematically troubleshoot unexpected potency variations.

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analytical Steps cluster_3 Resolution Start Inconsistent this compound Efficacy Observed A Verify Experimental Protocol Consistency Start->A Step 1 C Assess Cell Culture Health and Consistency A->C Step 2 B Characterize this compound Batches B1 Confirm Identity and Purity (HPLC, MS) B->B1 C->B Step 3 B2 Determine Concentration of Stock Solutions B1->B2 B3 Assess Physical Properties (e.g., Solubility) B2->B3 End Identify Source of Variability and Implement Corrective Actions B3->End

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Troubleshooting Steps:

  • Verify Experimental Protocol:

    • Standardization: Ensure that the same standardized protocol is used for all experiments.[19] This includes cell seeding density, treatment duration, and the specific assay used to measure efficacy.[16]

    • Controls: Include positive and negative controls in every experiment to monitor assay performance.

    • Replicates: Perform technical and biological replicates to assess the variability of the assay itself.[16]

  • Characterize this compound Batches:

    • Certificate of Analysis (CoA): Review the CoA for each batch, paying close attention to purity, impurity profiles, and any specified physical properties.

    • Analytical Chemistry: If significant discrepancies are suspected, consider independent analytical testing to confirm the identity, purity, and concentration of the this compound batches. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[6][20][21]

  • Assess Cell Culture Health:

    • Cell Line Authentication: Verify the identity of your cell line.

    • Mycoplasma Testing: Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.

    • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Issue 2: High variability in animal studies using different this compound batches.

This guide outlines steps to address variability in pre-clinical animal models.

Start High Variability in Animal Studies A Review Study Design and Execution Start->A B Analyze this compound Formulation and Administration A->B C Evaluate Animal Model Consistency B->C D Pharmacokinetic Analysis of Batches C->D End Isolate Cause of Variability D->End

Caption: Troubleshooting guide for in-vivo this compound variability.

Troubleshooting Steps:

  • Review Study Design:

    • Randomization and Blinding: Implement randomization of animals to treatment groups and blinding of investigators to the treatments to minimize bias.[14]

    • Sample Size: Ensure an adequate sample size to detect statistically significant differences.

  • Analyze this compound Formulation and Administration:

    • Vehicle: Use the same vehicle for dissolving or suspending this compound in all experiments.

    • Route of Administration: Ensure the route and technique of administration are consistent.

    • Formulation Bioavailability: Be aware that different formulations (e.g., sustained-release) can have different bioavailability and pharmacokinetic profiles.[3][4][5]

  • Evaluate Animal Model:

    • Source and Strain: Use animals from the same source and of the same strain, age, and sex.

    • Health Status: Ensure all animals are healthy and free of disease.

  • Pharmacokinetic (PK) Analysis:

    • If variability persists, consider conducting a small-scale PK study to compare the plasma concentrations of this compound from the different batches in your animal model. This can help determine if the observed efficacy differences are due to differences in drug exposure.[10]

Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

Formulation TypeCmax (ng/mL)tmax (hours)AUC (ng·h/mL)Reference
Conventional (80 mg)VariesShorterVaries[4][5]
Sustained-Release (240 mg)Lower7.3 ± 3.4 (fasting)80% of conventional[3]
Sustained-Release (240 mg) with foodSimilar to fasting11.7 ± 6.3Similar to fasting[3]
Film-coated tablets (80 mg)ReferenceReferenceReference[17]
Dragées (80 mg)HigherSimilar127% of film-coated[17]

Note: Absolute values can vary significantly between studies and individuals. This table illustrates the relative differences between formulations.

Experimental Protocols

Protocol 1: In-Vitro Assessment of this compound Efficacy using Aortic Ring Assay

This protocol provides a method to assess the vasodilatory effect of this compound.[22]

  • Tissue Preparation:

    • Euthanize a rat or rabbit and dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adipose and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction and Treatment:

    • Induce a submaximal contraction with a contracting agent such as potassium chloride (KCl) or phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound from different batches to the organ bath.

    • Record the relaxation response for each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contracted tension.

    • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each batch of this compound.

Protocol 2: Quantification of this compound in Plasma by HPLC

This protocol outlines a general method for determining this compound concentrations in biological samples.[20][23]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[20]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[6][20]

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 278 nm or Mass Spectrometry (MS/MS).[6][20]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known this compound concentrations in blank plasma.

    • Process the standards and samples as described above.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Signaling Pathway

This compound's Mechanism of Action

This compound is a calcium channel blocker that primarily targets L-type calcium channels.[24][25][26] By blocking these channels, it inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[25] This leads to a reduction in myocardial contractility, a slowing of the heart rate, and vasodilation.[25][27]

cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Cellular Events cluster_3 Physiological Effects This compound This compound LTypeCaChannel L-Type Calcium Channel This compound->LTypeCaChannel Blocks CaInflux Calcium Influx LTypeCaChannel->CaInflux Inhibits Calmodulin Calmodulin Activation CaInflux->Calmodulin Leads to reduced MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Leads to reduced Contraction Muscle Contraction MLCK->Contraction Leads to reduced Vasodilation Vasodilation Contraction->Vasodilation DecreasedContractility Decreased Myocardial Contractility Contraction->DecreasedContractility SlowedHR Slowed Heart Rate Contraction->SlowedHR

References

Strategies to reduce non-specific binding of Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Verapamil in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

A1: The non-specific binding of this compound primarily stems from its chemical properties. This compound is a lipophilic (hydrophobic) and cationic molecule at physiological pH.[1][2] This can lead to:

  • Hydrophobic Interactions: this compound can adsorb to plasticware, such as pipette tips and microplates, as well as to hydrophobic regions of proteins and cell membranes.[1][2]

  • Ionic Interactions: As a positively charged molecule, this compound can interact with negatively charged surfaces on proteins, membranes, and assay plates.[3][4]

  • Aggregation: At higher concentrations, hydrophobic molecules like this compound can form aggregates, which may bind non-specifically to various surfaces.

Q2: How can I quickly test for non-specific binding in my assay?

A2: A simple preliminary test is to run your analyte (this compound) over a bare sensor surface or in a well without your specific target protein.[5] If you observe a significant signal, it indicates a high level of non-specific binding that needs to be addressed.

Q3: What are the most effective general strategies to reduce non-specific binding of this compound?

A3: The most common and effective strategies include:

  • Optimizing Buffer Conditions: Adjusting the pH and ionic strength of your buffer can significantly reduce non-specific interactions.[3][5]

  • Using Blocking Agents: Including proteins or detergents in your buffer can block non-specific binding sites.[4][6][7]

  • Choosing Appropriate Assay Materials: Using low-binding plates and tubes can prevent this compound from adsorbing to surfaces.[6]

Troubleshooting Guides

Issue 1: High Background Signal in Radioligand Binding Assays

High background in radioligand binding assays is often due to the labeled this compound analogue binding to non-target sites on the cell membranes, filters, or assay plates.

Troubleshooting Steps:

  • Optimize Buffer Composition:

    • Increase Ionic Strength: Incrementally increase the salt concentration (e.g., NaCl up to 500 mM) in your binding buffer.[7] This can disrupt non-specific electrostatic interactions.

    • Adjust pH: The pH can influence the charge of both this compound and the interacting surfaces.[3][5] Experiment with a range of pH values around the physiological pH (7.4) to find the optimal condition with the lowest non-specific binding.

  • Incorporate Blocking Agents:

    • Bovine Serum Albumin (BSA): Add BSA to your binding buffer at a concentration of 0.1% to 1%.[3][4][5] BSA can block non-specific hydrophobic and charged sites on your assay components.

    • Non-ionic Surfactants: Include a low concentration (0.005% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your wash buffer to reduce hydrophobic interactions.[5][7]

  • Pre-treat Assay Components:

    • Pre-soak filters and pre-coat plates with a solution of a blocking agent like polyethyleneimine (PEI) or BSA to reduce this compound's binding to these surfaces.

Summary of Recommended Buffer Modifications for Radioligand Binding Assays

ParameterRecommended RangeRationale
NaCl Concentration 150 - 500 mMReduces non-specific ionic interactions.[4][7]
pH 7.2 - 7.8Optimizes charge interactions between this compound and surfaces.[3][5]
BSA Concentration 0.1% - 1% (w/v)Blocks hydrophobic and charged non-specific binding sites.[3][4][5]
Tween-20 (in wash buffer) 0.005% - 0.1% (v/v)Minimizes non-specific hydrophobic interactions.[5][7]
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments

In SPR, non-specific binding of this compound to the sensor chip surface can lead to inaccurate kinetic data.

Troubleshooting Steps:

  • Reference Surface: Always use a reference channel with an immobilized non-target protein to subtract the signal from non-specific binding.

  • Buffer Optimization:

    • Increase Salt Concentration: Similar to radioligand assays, increasing the salt concentration in the running buffer can minimize electrostatic interactions.[4]

    • Include Additives:

      • BSA: Add 0.5 to 2 mg/ml BSA to the running buffer to act as a protein blocker.[7]

      • Surfactants: A low concentration of Tween-20 (0.005% - 0.1%) in the running buffer is crucial for reducing hydrophobic interactions with the sensor surface.[5][7]

      • CM-Dextran: If using a carboxymethyl dextran (B179266) chip, adding 1 mg/ml of carboxymethyl dextran to the running buffer can help reduce non-specific binding.[7]

Quantitative Recommendations for SPR Running Buffer Additives

AdditiveRecommended ConcentrationPurpose
BSA 0.5 - 2 mg/mlProtein blocker to reduce non-specific protein-protein and protein-surface interactions.[7]
Tween-20 0.005% - 0.1% (v/v)Non-ionic surfactant to minimize hydrophobic interactions.[5][7]
CM-Dextran 1 mg/mlFor dextran-based chips, to reduce non-specific binding to the matrix.[7]

Experimental Protocols

Detailed Protocol: Radioligand Binding Assay with Strategies to Minimize this compound Non-Specific Binding

This protocol outlines a competitive radioligand binding assay using a radiolabeled this compound analog (e.g., [³H]-Verapamil) and cell membranes expressing the target receptor.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Blocking Buffer: Binding Buffer with 0.5% BSA.

  • Wash Buffer: Binding Buffer with 0.05% Tween-20.

  • Radioligand: [³H]-Verapamil.

  • Unlabeled Competitor: Non-radiolabeled this compound.

  • Cell Membranes: Prepared from cells overexpressing the target receptor.

  • 96-well Filter Plates: Pre-coated with 0.3% PEI.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Blocking Buffer.

  • Assay Setup:

    • To each well of the pre-coated 96-well filter plate, add the following in order:

      • 50 µL of Blocking Buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

      • 50 µL of a serial dilution of unlabeled this compound (for competitive binding).

      • 50 µL of diluted [³H]-Verapamil in Blocking Buffer.

      • 50 µL of the diluted cell membranes in Blocking Buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other measurements to obtain specific binding. Plot the specific binding as a function of the unlabeled this compound concentration to determine the IC₅₀.

Visualizations

Mechanism of this compound Non-Specific Binding cluster_this compound This compound Properties cluster_Surfaces Assay Surfaces cluster_Interactions Non-Specific Interactions This compound This compound Hydrophobic Hydrophobic Nature This compound->Hydrophobic Cationic Cationic at Physiological pH This compound->Cationic Hydrophobic_Interaction Hydrophobic Adsorption Hydrophobic->Hydrophobic_Interaction leads to Ionic_Interaction Electrostatic Attraction Cationic->Ionic_Interaction leads to Plastic Plasticware (Plates, Tips) Proteins Non-target Proteins Membranes Cell Membranes Hydrophobic_Interaction->Plastic Hydrophobic_Interaction->Proteins Hydrophobic_Interaction->Membranes Ionic_Interaction->Proteins Ionic_Interaction->Membranes

Caption: Mechanisms of this compound Non-Specific Binding.

Troubleshooting Workflow for High Non-Specific Binding cluster_Buffer Buffer Optimization cluster_Blockers Blocking Agents Start High Non-Specific Binding Detected Check_Buffer Optimize Buffer Conditions Start->Check_Buffer Increase_Salt Increase Salt Concentration Check_Buffer->Increase_Salt Try First Add_Blockers Incorporate Blocking Agents Add_BSA Add BSA Add_Blockers->Add_BSA Try First Change_Materials Use Low-Binding Materials Result_Good Non-Specific Binding Reduced Change_Materials->Result_Good Successful Result_Bad Issue Persists Change_Materials->Result_Bad Unsuccessful Adjust_pH Adjust pH Increase_Salt->Adjust_pH Adjust_pH->Add_Blockers If still high Add_Surfactant Add Tween-20 (to wash) Add_BSA->Add_Surfactant Add_Surfactant->Change_Materials If still high

Caption: Troubleshooting Workflow for High Non-Specific Binding.

Experimental Workflow for a Low Non-Specific Binding Assay Prep_Plates 1. Pre-treat Plates/Filters (e.g., with PEI or BSA) Prep_Buffers 2. Prepare Optimized Buffers (with BSA, adjusted salt/pH) Prep_Plates->Prep_Buffers Add_Components 3. Add Reagents to Wells (Total, Non-Specific, Competitive) Prep_Buffers->Add_Components Incubate 4. Incubate to Reach Equilibrium Add_Components->Incubate Filter_Wash 5. Filter and Wash (with Tween-20 in wash buffer) Incubate->Filter_Wash Count 6. Scintillation Counting Filter_Wash->Count Analyze 7. Data Analysis (Subtract Non-Specific Binding) Count->Analyze

Caption: Experimental Workflow for a Low Non-Specific Binding Assay.

References

Technical Support Center: Optimizing Verapamil Incubation Time for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times when using Verapamil in cellular assays. This compound is a multifaceted compound, acting as both an L-type calcium channel blocker and a P-glycoprotein (P-gp) inhibitor, making it a valuable tool in various experimental contexts, from cancer drug resistance studies to cardiovascular research.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cellular assays?

A1: this compound has two primary mechanisms of action that are leveraged in cellular assays. Firstly, it is a potent L-type calcium channel blocker, inhibiting the influx of calcium ions into cells.[1][3] This action is crucial in studies related to cardiovascular function and signaling pathways dependent on calcium. Secondly, this compound is a first-generation inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various drugs from cells.[3] This P-gp inhibition is widely utilized to study and potentially reverse multidrug resistance (MDR) in cancer cells.

Q2: What is a typical concentration range for this compound in cellular assays?

A2: The optimal concentration of this compound depends on the specific application. For P-glycoprotein inhibition, concentrations typically range from 1 µM to 50 µM. For calcium channel blockade studies, a similar range is often used. It is crucial to determine the optimal concentration for your specific cell line and assay, as high concentrations can lead to cytotoxicity.[4]

Q3: How long should I incubate my cells with this compound?

A3: The ideal incubation time is assay-dependent. For P-gp inhibition assays, a pre-incubation time of 30 to 90 minutes is common before the addition of the P-gp substrate. For cytotoxicity or longer-term studies on gene expression, incubation times can range from 24 to 72 hours.[5][6] Optimization of the incubation time is critical for obtaining reliable and reproducible results.

Q4: Can this compound affect other cellular transporters besides P-glycoprotein?

A4: While this compound is a well-known P-gp inhibitor, some studies suggest it may also inhibit other ABC transporters like MRP1 and BCRP at higher, micromolar concentrations.[7] However, at the nanomolar concentrations often used in tracer studies, this compound appears to be selective for P-gp.[8] It is important to consider the potential for off-target effects, especially when using high concentrations of this compound.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound hydrochloride is soluble in water, DMSO, and ethanol.[3] For cell culture use, it is common to prepare a high-concentration stock solution in DMSO. This stock solution should be stored at -20°C for long-term stability and aliquoted to avoid repeated freeze-thaw cycles.[1][3] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High background signal or unexpected results in control wells. The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be causing cellular stress or off-target effects.- Run a vehicle control with the same final concentration of the solvent to assess its impact on the assay. - Titrate the solvent concentration to determine the highest non-toxic level for your specific cell line. - Ensure the final solvent concentration is consistent across all wells.
This compound does not appear to inhibit P-gp in my assay. - The cell line may not express sufficient levels of P-gp. - The this compound concentration may be too low. - The incubation time may be too short. - The substrate used may not be specific for P-gp. - this compound may have degraded due to improper storage.- Confirm P-gp expression in your cell line using Western blot or qPCR. - Perform a dose-response experiment to determine the optimal this compound concentration. - Optimize the pre-incubation time with this compound (e.g., test 30, 60, and 90 minutes). - Use a well-characterized P-gp substrate (e.g., Rhodamine 123, Calcein-AM). - Prepare fresh this compound stock solutions and store them properly.
High variability between replicate wells. - Uneven cell seeding. - Edge effects in the microplate. - Temperature fluctuations during incubation. - Inconsistent timing of reagent addition.- Ensure a homogenous cell suspension and use proper pipetting techniques for cell seeding. - Avoid using the outer wells of the microplate or fill them with sterile media/PBS to minimize evaporation. - Minimize the time the plate is outside the incubator. - Use a multichannel pipette for simultaneous reagent addition.
This compound shows significant cytotoxicity at concentrations needed for P-gp inhibition. The cell line is highly sensitive to this compound's cytotoxic effects, which can be independent of its P-gp inhibitory action.- Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the IC50 of this compound on your cell line. - Choose a this compound concentration for your P-gp inhibition assay that is well below its cytotoxic threshold. - Consider using a more potent and less toxic P-gp inhibitor if cytotoxicity is a persistent issue.
Inconsistent results with different batches of this compound. - Variability in the purity or stability of the compound. - Differences in the preparation or storage of stock solutions.- Purchase this compound from a reputable supplier and obtain a certificate of analysis. - Standardize the protocol for preparing and storing stock solutions, including the solvent used and storage temperature. - Aliquot stock solutions to minimize freeze-thaw cycles.

Data Presentation: Optimizing Incubation Time

The following tables provide illustrative data on how incubation time with this compound can influence experimental outcomes. These are representative examples based on findings in the literature and should be used as a guide for optimizing your own experiments.

Table 1: Effect of this compound Pre-incubation Time on P-gp Substrate IC50

This table illustrates the potential impact of varying the pre-incubation time with a fixed concentration of this compound (10 µM) on the IC50 value of a hypothetical P-gp substrate drug in a multidrug-resistant cancer cell line.

Pre-incubation Time with this compound (minutes)IC50 of P-gp Substrate Drug (nM)Fold-change in Sensitivity
05001.0
301503.3
601005.0
90955.3

Note: Longer pre-incubation times generally lead to greater inhibition of P-gp and a more significant reduction in the IC50 of the substrate drug. However, the effect may plateau after a certain point.

Table 2: Time-Dependent Cytotoxicity of this compound

This table shows representative data on the cytotoxic effect of different concentrations of this compound on a cancer cell line at various incubation times, as measured by a cell viability assay (e.g., MTT).

This compound Concentration (µM)% Cell Viability (24 hours)% Cell Viability (48 hours)% Cell Viability (72 hours)
0 (Control)100100100
10959085
25807060
50655040
100402515

Note: this compound's cytotoxicity is both dose- and time-dependent. It is crucial to determine the non-toxic concentration range for the desired incubation period in your specific cell line.[5]

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol outlines a method to assess the inhibitory effect of this compound on P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate like Rhodamine 123.

Materials:

  • P-gp overexpressing cells and a parental (low-expressing) cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of solvent as the this compound wells).

    • Incubate for the desired pre-incubation time (e.g., 30, 60, or 90 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the substrate-containing medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the fold-increase in fluorescence in this compound-treated cells compared to the vehicle control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound over different incubation times.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C.

  • MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration and time point relative to the vehicle control.

Signaling Pathway and Workflow Diagrams

This compound's Mechanism of Action: L-type Calcium Channel Blockade

Verapamil_Calcium_Channel_Blockade cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular This compound This compound This compound->Ca_channel Inhibits Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel Influx Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression) Ca_intracellular->Downstream Activates

Caption: this compound inhibits L-type calcium channels, blocking calcium influx and downstream effects.

This compound's Mechanism of Action: P-glycoprotein Inhibition

Verapamil_Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_extracellular Extracellular Drug (P-gp Substrate) Pgp->Drug_extracellular This compound This compound This compound->Pgp Inhibits Drug_intracellular Intracellular Drug Drug_intracellular->Pgp Efflux Cytotoxicity Increased Cytotoxicity Drug_intracellular->Cytotoxicity Leads to

Caption: this compound inhibits P-gp, increasing intracellular drug concentration and cytotoxicity.

Experimental Workflow: P-gp Inhibition Assay

Pgp_Inhibition_Workflow A Seed P-gp overexpressing cells in 96-well plate B Incubate for 24h A->B C Pre-incubate with this compound (e.g., 30-90 min) B->C D Add fluorescent P-gp substrate C->D E Incubate for 60-90 min D->E F Wash cells with ice-cold PBS E->F G Measure intracellular fluorescence F->G H Analyze data G->H

Caption: Workflow for assessing P-gp inhibition using this compound and a fluorescent substrate.

References

Technical Support Center: Troubleshooting Verapamil Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Verapamil (B1683045) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Beyond L-type calcium channels, what are the known off-target effects of this compound?

A1: this compound is well-documented to have several off-target effects that can influence experimental outcomes. Notably, it can block other ion channels, inhibit efflux pumps, and induce cellular processes like autophagy. Key off-targets include:

  • hERG Potassium Channels: this compound is a potent blocker of hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization.[1][2][3] This blockade is concentration-dependent and can be a significant confounding factor in cardiovascular studies.[1][2][3]

  • Other Potassium Channels: this compound has been shown to inhibit other potassium channels as well, including Kv1.1, Kv1.5, and IKs channels, though often at different concentrations than its L-type calcium channel and hERG channel blockade.[4]

  • P-glycoprotein (P-gp): this compound is a known inhibitor of the P-glycoprotein efflux pump, which is involved in multidrug resistance.[5][6][7][8] This can lead to increased intracellular concentrations of other compounds that are P-gp substrates.[7][9]

  • Induction of Autophagy: this compound can induce autophagy in various cell types, a process of cellular self-digestion.[10][11][12][13][14] This effect appears to be independent of its calcium channel blocking activity and can be cytoprotective in some contexts.[10][13]

Q2: I'm observing unexpected cell death or survival in my cell culture experiments with this compound. What could be the cause?

A2: this compound's effect on cell viability can be complex and cell-type dependent. Here are some potential reasons for unexpected outcomes:

  • Induction of Cytoprotective Autophagy: this compound can trigger autophagy, which can promote cell survival under stress.[10][13] If you are co-administering a cytotoxic agent, this compound-induced autophagy might be counteracting its effects.

  • Inhibition of P-glycoprotein: If your cells express P-glycoprotein and you are using a cytotoxic drug that is a P-gp substrate, this compound can increase the intracellular concentration of that drug, leading to enhanced cytotoxicity.[9][15]

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, typically at the G0/G1 phase, in some cell lines, which would inhibit proliferation.[16][17] However, in other cell types, it may have different effects on the cell cycle.[18]

  • Direct Cytotoxicity: At high concentrations, this compound itself can be cytotoxic.[19][20][21] The cytotoxic threshold can vary significantly between cell lines.[19][20]

Q3: My electrophysiology data shows unexpected changes in action potential duration after applying this compound. Why is this happening?

A3: While this compound is known for its effects on the cardiac action potential through L-type calcium channel blockade, unexpected changes can be attributed to its off-target ion channel activities. The most prominent is the blockade of hERG potassium channels.[1][2]

  • Low Concentrations: At lower concentrations, this compound's blockade of hERG channels can lead to a prolongation of the action potential duration.[1]

  • High Concentrations: At higher concentrations, the L-type calcium channel blocking effect may become more dominant, leading to a shortening of the action potential duration.[1]

This dual effect can lead to complex and sometimes contradictory results depending on the concentration used and the specific ion channel expression profile of the cells being studied.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.
  • Possible Cause 1: Autophagy Induction.

    • Troubleshooting Step: Assess for the induction of autophagy. Perform a Western blot for LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

    • Experimental Protocol: Western Blot for Autophagy Markers

      • Treat cells with this compound at the desired concentrations and time points. Include a positive control for autophagy (e.g., starvation or rapamycin) and a negative control (vehicle).

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

      • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Possible Cause 2: P-glycoprotein Inhibition.

    • Troubleshooting Step: Determine if your cells express P-glycoprotein (MDR1). If so, and you are co-administering another drug, check if that drug is a known P-gp substrate. The unexpected potentiation of your co-administered drug's effect could be due to this compound's inhibition of P-gp.[5][6][7]

    • Experimental Workflow: Investigating P-gp Mediated Effects

      G A Unexpected Cell Viability Result with This compound + Drug X B Does the cell line express P-glycoprotein (MDR1)? (Check literature, perform qPCR or Western Blot) A->B C Is Drug X a known P-gp substrate? (Check literature or databases) B->C Yes H Alternative Cause: Explore other off-target effects or direct this compound cytotoxicity. B->H No D Hypothesis: this compound is inhibiting P-gp, increasing intracellular [Drug X] C->D Yes C->H No E Experiment: Measure intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123) with and without this compound. D->E F Result: Increased intracellular fluorescence with this compound co-treatment? E->F G Conclusion: P-gp inhibition by this compound is a likely cause of the observed effect. F->G Yes F->H No I No J Yes K No L Yes M No N Yes

      Caption: Troubleshooting P-gp Inhibition.

Issue 2: this compound shows lower than expected potency or no effect in blocking a specific calcium-dependent process.
  • Possible Cause: this compound is a use-dependent channel blocker.

    • Troubleshooting Step: The blocking efficacy of this compound on L-type calcium channels and some off-target channels like hERG can be use- and frequency-dependent.[1][2] This means that the channels need to be in an open or inactivated state for this compound to bind effectively. If your experimental conditions involve cells at a resting membrane potential where the channels are predominantly closed, the apparent potency of this compound will be lower.

    • Experimental Protocol: Patch-Clamp Electrophysiology for Use-Dependence

      • Establish a whole-cell patch-clamp configuration on the cell of interest.

      • Hold the cell at a negative resting potential (e.g., -80 mV) where the channels are closed.

      • Apply a depolarizing pulse train at a low frequency (e.g., 0.1 Hz) to elicit channel opening and record the baseline current.

      • Perfuse the cell with a solution containing this compound.

      • Continue the low-frequency stimulation and observe the gradual block of the current.

      • Increase the frequency of the depolarizing pulse train (e.g., to 1 or 2 Hz).

      • Observe if the degree of block increases with the higher frequency of stimulation, which would confirm use-dependence.

Issue 3: Contradictory effects on cell proliferation between different cancer cell lines.
  • Possible Cause: Cell-type specific metabolic responses and signaling.

    • Troubleshooting Step: this compound's effect on cellular metabolism can differ between cell types. For example, in some cancer cells, it enhances aerobic glycolysis and maintains ATP levels, which, coupled with autophagy, can be cytoprotective.[10] In contrast, in normal cells, it may deplete ATP.[10] The expression of metabolic enzymes like lactate (B86563) dehydrogenase A (LDHA) can also influence the response to this compound.[10]

    • Signaling Pathway: this compound-Induced Cytoprotective Autophagy

      G cluster_cell Cancer Cell This compound This compound Metabolism Altered Cellular Metabolism This compound->Metabolism LDHA LDHA Activity Metabolism->LDHA Autophagy Autophagy Induction LDHA->Autophagy Survival Cell Survival Autophagy->Survival Autophagy->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

      Caption: this compound's Metabolic Effect.

Data Summary

Table 1: IC50 Values of this compound for Different Ion Channels

ChannelCell Type / Expression SystemIC50Reference
hERGHEK 293 cells143.0 nmol/L[1][2]
hERGXenopus oocytes5.1 µmol/L[3]
L-type Ca2+ channels(reported as close to hERG block)~143.0 nmol/L[1][2]
Kv1.1Xenopus oocytes14.0 µmol/L[4]
Kv1.5Xenopus oocytes5.1 µmol/L[4]
IKsXenopus oocytes161.0 µmol/L[4]

Note: IC50 values can vary depending on the experimental conditions, including temperature, pH, and the specific expression system used.

This technical support guide is intended to provide a starting point for troubleshooting unexpected experimental results with this compound. Given its multiple mechanisms of action, a thorough understanding of its pharmacology beyond L-type calcium channel blockade is essential for accurate data interpretation.

References

Validation & Comparative

Verapamil's Anti-Cancer Efficacy: A Comparative Guide Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research solidifies the potential of Verapamil (B1683045), a widely used calcium channel blocker, as a significant agent in oncology. This guide provides a cross-validated comparison of this compound's anti-cancer effects across various in vitro, in vivo, and clinical models, offering valuable insights for researchers, scientists, and drug development professionals. The data underscores this compound's multifaceted mechanisms of action, primarily revolving around the chemosensitization of resistant tumors and direct anti-tumor activities.

Key Findings: A Snapshot of this compound's Anti-Cancer Performance

This compound has demonstrated notable efficacy in a range of cancer types, both as a monotherapy and in combination with conventional chemotherapeutic agents. Its primary mechanism involves the inhibition of P-glycoprotein (P-gp), a drug efflux pump frequently overexpressed in multi-drug resistant (MDR) tumors.[1][2] By blocking P-gp, this compound increases the intracellular concentration and cytotoxicity of co-administered anti-cancer drugs.[2] Beyond its role in reversing MDR, this compound also exhibits direct anti-neoplastic properties by inducing apoptosis, causing cell cycle arrest, and impeding tumor invasion and metastasis.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's anti-cancer effects from various experimental models.

Table 1: In Vitro Efficacy of this compound

Cancer TypeCell Line(s)This compound ConcentrationObserved EffectsSupporting DataReference(s)
Pancreatic CancerL3.6pl, AsPC-150-200 µMInhibition of cell proliferation, especially in gemcitabine-resistant cells.[2]Dose-dependent reduction in proliferation of L3.6plGres cells, more sensitive than parental L3.6pl cells.[2][2][6]
Human Colon CancerHCT cells100 µmol/LInhibition of proliferation and induction of apoptosis.[7]Increased percentage of G0-G1 phase cells and decreased S phase cells.[7][7]
Bone CancerG292 Osteosarcoma50-100 µg/mlSignificant inhibition of cell activity.[4]50 µg/ml significantly decreased cell activity compared to control.[4][4]
Cervical CancerSiHaNot SpecifiedSignificantly impaired tumor proliferation and migration.-[8][9]
LeukemiaK562/ADR, CEM VLB10015 µM3-fold decrease in P-gp expression after 72 hours.[10]Reversible effect, with P-gp levels returning to baseline 24 hours after removal.[10][10]
MelanomaA375M, C8161Not SpecifiedReversibly decreased cell invasion and metastasis.Reduced cellular invasion and metastases by up to 96%.
Breast Cancer4T1-R (Doxorubicin-resistant)Not SpecifiedSynergistically induced 100% cytotoxicity with doxorubicin.-

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelThis compound DosageObserved EffectsSupporting DataReference(s)
Pancreatic CancerOrthotopic Nude Mouse Model (L3.6plGres-SP cells)0.5 mg/Kg and 25 mg/KgSubstantially reduced tumor growth and metastasis.[2][11][12]Significant reduction in primary pancreatic tumor growth.[2][12][2][11][12]
Murine CarcinomaBALB/c Mice (F311 tumor cells)Not SpecifiedSignificant decrease in local tumor invasion and metastasis development.[5]51.3% inhibition of metastasis.[5][5]
Cervical CancerWT BABL/c Mice (U14 cells)Not SpecifiedSignificantly suppressed tumor growth and increased survival time.-[8][9]
Breast CancerBALB/c Mice (4T1-R cells)Not SpecifiedDid not improve overall survival in combination with doxorubicin.No inhibition of tumor growth in lungs and liver.

Table 3: Clinical Trial Outcomes of this compound

Cancer TypeStudy DesignThis compound DosageKey OutcomesConclusionReference(s)
Small Cell Lung CancerRandomized Clinical Study120 mg qid for 5 days with each chemotherapy cycleNo significant differences in response or survival.Low blood levels of this compound may have limited efficacy.
Breast Cancer (Anthracycline-resistant)Clinical Study (11 patients)1280-2560 mg (pretreatment)2 complete remissions, 4 partial remissions.Confirmed potential to overcome multidrug resistance.
Renal Cell CarcinomaPhase I/II Trial (Dexthis compound)120 mg/m² or 180 mg/m² q6hNo partial or complete responses.Dexthis compound was well-tolerated.

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer activity is attributed to its influence on several key signaling pathways.

P-glycoprotein (P-gp) Inhibition

The most well-documented mechanism is the inhibition of the P-gp drug efflux pump, a product of the MDR1 gene. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. This compound directly binds to P-gp, competitively inhibiting its function and restoring drug sensitivity.[1][2]

P_glycoprotein_Inhibition cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Binds to Apoptosis Apoptosis Chemo->Apoptosis Induces This compound This compound This compound->Pgp Inhibits DrugEfflux Drug Efflux Pgp->DrugEfflux Causes DrugEfflux->Apoptosis Prevents

Caption: this compound inhibits P-glycoprotein, preventing drug efflux and enhancing chemotherapy-induced apoptosis.

Modulation of NFAT2 Signaling

Recent studies have shown that this compound can inhibit tumor growth by modulating the Nuclear Factor of Activated T-cells 2 (NFAT2) signaling pathway.[8][9] This pathway is implicated in tumor proliferation and migration. By downregulating NFAT2, this compound can suppress these malignant characteristics and may also enhance anti-tumor immune responses.[8][9]

NFAT2_Signaling This compound This compound Ca_channel L-type Ca2+ Channel This compound->Ca_channel Blocks Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT2_P NFAT2-P (Inactive) Calcineurin->NFAT2_P Dephosphorylates NFAT2 NFAT2 (Active) NFAT2_P->NFAT2 Nucleus Nucleus NFAT2->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Migration) Nucleus->Gene_Transcription Promotes

Caption: this compound blocks calcium influx, inhibiting the Calcineurin-NFAT2 pathway and subsequent gene transcription related to tumor growth.

Influence on the PARP Pathway

This compound has been shown to enhance the sensitivity of tumor cells to platinum-based chemotherapies by influencing the Poly (ADP-ribose) polymerase (PARP) pathway.[13][14] PARP enzymes are crucial for DNA damage repair. By inhibiting PARP activity, this compound can potentiate the DNA-damaging effects of certain chemotherapeutic agents, leading to increased apoptosis.[13][14]

PARP_Pathway cluster_nucleus Nucleus Chemo Chemotherapeutic (e.g., Oxaliplatin) DNA_damage DNA Damage Chemo->DNA_damage PARP PARP DNA_damage->PARP Activates Apoptosis Apoptosis DNA_damage->Apoptosis Induces DNA_repair DNA Repair PARP->DNA_repair DNA_repair->Apoptosis Prevents This compound This compound This compound->PARP Inhibits

Caption: this compound inhibits PARP-mediated DNA repair, enhancing the apoptotic effects of DNA-damaging chemotherapy.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (and/or other chemotherapeutic agents) for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as previously described.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Cancer cell lines of interest

  • Serum-free medium and medium with serum (chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of invaded cells in several microscopic fields.

In Vivo Tumorigenicity Assay (Orthotopic Pancreatic Cancer Model)

This model recapitulates the growth of tumors in their native environment.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., L3.6plGres-SP)

  • This compound solution for injection

  • Surgical instruments

  • Anesthesia

Procedure:

  • Harvest and resuspend pancreatic cancer cells in a suitable medium.

  • Anesthetize the mice and make a small incision in the left abdominal flank to expose the pancreas.

  • Inject the cancer cells into the tail of the pancreas.

  • Suture the incision and allow the tumors to establish.

  • Once tumors are palpable, randomize the mice into control and treatment groups.

  • Administer this compound (e.g., intraperitoneally) at the desired dosage and schedule.

  • Monitor tumor growth regularly using calipers or imaging techniques.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

Conclusion

The cross-validation of this compound's anti-cancer effects across these diverse models provides compelling evidence for its continued investigation as a therapeutic agent in oncology. Its ability to overcome multidrug resistance and exert direct anti-tumor effects warrants further preclinical and clinical exploration, particularly in combination with standard-of-care chemotherapies for resistant cancers. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers aiming to build upon these findings and unlock the full potential of this compound in the fight against cancer.

References

A Comparative Analysis of Verapamil and Diltiazem on Cardiac Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the cardiac effects of two non-dihydropyridine calcium channel blockers, Verapamil (B1683045) and Diltiazem (B1670644). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their impact on key cardiac parameters, outlines detailed experimental protocols for assessing these effects, and illustrates the underlying signaling pathways.

Executive Summary

This compound and Diltiazem are both Class IV antiarrhythmic agents that exert their effects by blocking L-type calcium channels, which are crucial for cardiac myocyte excitation-contraction coupling. While they share a common mechanism, they exhibit distinct pharmacological profiles. This compound generally demonstrates a more potent negative inotropic effect, meaning it more strongly reduces the force of myocardial contraction.[1][2] Diltiazem, while still having negative inotropic properties, is considered to have a more balanced profile with a less pronounced effect on contractility compared to this compound.[2] Both drugs effectively slow atrioventricular (AV) nodal conduction and heart rate, making them useful in the management of supraventricular tachycardias.[3][4][5][6] However, subtle differences in their binding kinetics and state-dependent channel blockade may underlie their varying clinical and experimental effects.[3]

Data Presentation: Comparative Effects on Cardiac Function

The following tables summarize quantitative data from preclinical studies, providing a side-by-side comparison of this compound and Diltiazem's effects on key cardiac parameters.

Table 1: Comparative Effects on Atrioventricular (AV) Conduction and Refractoriness in Isolated Guinea Pig Hearts

ParameterThis compoundDiltiazemReference
Concentration for Comparable AV Conduction Time Prolongation 0.01 µM0.03 µM[3][4]
Effect on AV Nodal Refractoriness Prolongs AV nodal refractoriness to a greater degree than DiltiazemProlongs AV nodal refractoriness[6]
Anterograde Wenckebach Cycle Length Comparable increase to DiltiazemComparable increase to this compound[3]
Mean Ventricular Cycle Length during Atrial Flutter Comparably prolonged to DiltiazemComparably prolonged to this compound[3]
Maximal Ventricular Cycle Length during Atrial Flutter Significantly more pronounced prolongationLess pronounced prolongation than this compound[3]

Table 2: Comparative Negative Inotropic Effects

Experimental ModelThis compoundDiltiazemReference
Isolated Rabbit Papillary Muscle Potent negative inotropic effectPotent negative inotropic effect, but less potent than this compound[7]
Isolated Rat Hearts (Langendorff) Negative inotropic effect counteracted by increased calciumNegative inotropic effect counteracted by increased calcium[8]
Human Myocardium (in vitro) Stronger negative inotropeLess pronounced negative inotropic effect[1]

Table 3: Comparative Effects on L-type Calcium Channels and Sarcoplasmic Reticulum

ParameterThis compoundDiltiazemReference
IC50 for L-type Calcium Channel Blockade High-affinity block (IC50 ≈ 143.0 nmol/L for HERG, a proxy)Weaker block of HERG current (IC50 = 17.3 µmol/L)[9][10]
IC50 for Inhibition of Ca2+ Uptake by Sarcoplasmic Reticulum ~290 µmol/L~260 µmol/L[11]
IC50 for Inhibition of Ag+-induced Ca2+ Release from SR ~100 µmol/L~79 µmol/L[11]
IC50 for Inhibition of Ca2+-induced Ca2+ Release from SR ~310 µmol/L~330 µmol/L[11]

Signaling Pathways

This compound and Diltiazem exert their primary effects by binding to the α1 subunit of the L-type calcium channel, albeit at overlapping but distinct sites.[12] This blockade reduces the influx of calcium into cardiac myocytes during depolarization, leading to a cascade of downstream effects on excitation-contraction coupling.

cluster_0 Cell Membrane cluster_1 Intracellular Space Action Potential Action Potential L-type Ca2+ Channel L-type Ca2+ Channel Action Potential->L-type Ca2+ Channel Depolarization Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx This compound This compound This compound->L-type Ca2+ Channel Diltiazem Diltiazem Diltiazem->L-type Ca2+ Channel RyR Ryanodine Receptor (RyR) Ca2+ Influx->RyR CICR Trigger SR Sarcoplasmic Reticulum (SR) SR->RyR Ca2+ Release Ca2+ Release RyR->Ca2+ Release Troponin C Troponin C Ca2+ Release->Troponin C Binding Myofilament Activation Myofilament Activation Troponin C->Myofilament Activation Contraction Contraction Myofilament Activation->Contraction

Caption: Mechanism of action of this compound and Diltiazem on cardiac excitation-contraction coupling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the assessment of drug effects on cardiac contractile function and heart rate in the absence of systemic influences.[13][14][15][16]

Experimental Workflow:

Anesthetize Animal Anesthetize Animal Excise Heart Excise Heart Anesthetize Animal->Excise Heart Mount on Langendorff Apparatus Mount on Langendorff Apparatus Excise Heart->Mount on Langendorff Apparatus Retrograde Perfusion Retrograde Perfusion Mount on Langendorff Apparatus->Retrograde Perfusion Stabilization Period Stabilization Period Retrograde Perfusion->Stabilization Period Baseline Recording Baseline Recording Stabilization Period->Baseline Recording Drug Administration Drug Administration Baseline Recording->Drug Administration Post-drug Recording Post-drug Recording Drug Administration->Post-drug Recording Data Analysis Data Analysis Post-drug Recording->Data Analysis

Caption: Workflow for Langendorff isolated heart perfusion experiment.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., guinea pig, rabbit, or rat) according to approved institutional protocols. Administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

  • Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 60-80 mmHg).

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) are recorded.

  • Drug Administration: Introduce this compound or Diltiazem into the perfusate at a range of concentrations. Administer each concentration for a sufficient duration to achieve a steady-state effect.

  • Data Acquisition and Analysis: Continuously record cardiac parameters throughout the experiment. Analyze the data to determine the dose-dependent effects of each drug on heart rate, LVDP, +dP/dt (an index of contractility), and -dP/dt (an index of relaxation).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium currents (ICa,L) in isolated cardiomyocytes, providing insights into the potency and kinetics of channel blockade.[17][18][19][20][21]

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult animal (e.g., rat or guinea pig) using enzymatic digestion.[22][23][24][25]

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a cesium-based solution to block potassium currents and EGTA to buffer intracellular calcium.

  • Seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit ICa,L.

  • Drug Application: Perfuse the cell with an external solution containing this compound or Diltiazem at various concentrations.

  • Data Acquisition and Analysis: Record the peak ICa,L at each drug concentration. Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for each drug.

Intracellular Calcium Measurement

This method utilizes fluorescent calcium indicators, such as Fura-2, to measure changes in intracellular calcium concentration ([Ca2+]i) in response to drug treatment.

Protocol:

  • Cardiomyocyte Isolation and Plating: Isolate and plate cardiomyocytes as described in the patch-clamp protocol.

  • Dye Loading: Incubate the cardiomyocytes with the acetoxymethyl (AM) ester form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. Allow sufficient time for this process to complete.

  • Fluorescence Imaging: Mount the coverslip with the dye-loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) and record baseline calcium transients. For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths.

  • Drug Application: Perfuse the cells with this compound or Diltiazem at various concentrations.

  • Data Acquisition and Analysis: Record the changes in the fluorescence ratio, which corresponds to changes in [Ca2+]i. Analyze the amplitude and kinetics of the calcium transients to determine the effects of each drug.

Conclusion

This compound and Diltiazem, while both effective L-type calcium channel blockers, exhibit notable differences in their cardiac effects. This compound typically demonstrates a more pronounced negative inotropic effect compared to Diltiazem. Both drugs effectively slow AV conduction and heart rate, but this compound may have a greater effect on prolonging AV nodal refractoriness. These differences are likely attributable to their distinct binding kinetics and state-dependent interactions with the L-type calcium channel. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced cardiac effects of these and other cardiovascular drugs.

References

Verapamil Versus Other P-glycoprotein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Verapamil with other notable P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs. Understanding the comparative efficacy and mechanisms of various P-gp inhibitors is crucial for advancing research and developing effective therapeutic strategies.

Mechanism of Action: A Generational Shift

P-gp inhibitors are often categorized into three generations based on their specificity and potency.

  • First-Generation Inhibitors: this compound, a calcium channel blocker, is a classic first-generation P-gp inhibitor.[1] Its inhibitory action is primarily competitive, where it directly vies with P-gp substrates for the same binding sites.[2] However, its clinical utility as an MDR modulator is often limited by its cardiovascular effects, which occur at the concentrations required for effective P-gp inhibition.[2] Some studies also suggest that this compound can decrease the expression of P-gp at the mRNA and protein levels, indicating a dual mechanism of action.[1]

  • Second-Generation Inhibitors: This group, including drugs like Valspodar, offered improved potency over the first generation but often came with significant drug-drug interactions due to their inhibition of cytochrome P450 enzymes.

  • Third-Generation Inhibitors: More recent inhibitors such as Tariquidar (B1662512), Elacridar (B1662867), and Zosuquidar were developed for higher potency and specificity, with fewer off-target effects.[3]

    • Tariquidar is a potent, non-competitive inhibitor that binds with high affinity to P-gp (Kd = 5.1 nM).[4] Its mechanism involves blocking the transition of P-gp to an open conformation, thereby inhibiting drug efflux while paradoxically activating its ATPase activity.[5][6]

    • Elacridar is a potent dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP).[7] It has been shown to be approximately three times more potent than Tariquidar in increasing the brain distribution of P-gp substrates in preclinical models.[8]

    • Zosuquidar acts as a high-affinity, competitive inhibitor that binds to the substrate-binding domain of P-gp, effectively preventing the efflux of chemotherapeutic agents.[9] It is highly selective for P-gp with a Ki of 59nM.[10]

Quantitative Comparison of P-gp Inhibitory Activity

The following tables summarize the inhibitory potency of this compound and other selected P-gp inhibitors. It is important to note that IC50 values can vary significantly between studies due to different cell lines, substrates, and experimental conditions.

InhibitorIC50 (µM)Cell LineSubstrate/AssayReference(s)
This compound 11.8MCF7RRhodamine 123 accumulation[11]
2.2Caco-2Digoxin transport[12]
Cyclosporin A 2.8MCF7RRhodamine 123 accumulation[11]
7.2 (EC50, in vivo)Rat Brain[3H]this compound uptake[13]
Tariquidar 0.025 - 0.080Various MDR linesReversal of resistance[14]
3.0 mg/kg (ED50, in vivo)Rat Brain(R)-[11C]this compound PET[8]
Elacridar 1.2 mg/kg (ED50, in vivo)Rat Brain(R)-[11C]this compound PET[8]
Zosuquidar 0.059 (Ki, nM)--[10]
0.417-Etoposide transport[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are outlines of common assays used to evaluate P-gp inhibition.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123. An increase in intracellular fluorescence indicates P-gp inhibition.

  • Cell Culture: P-gp overexpressing cells (e.g., MCF7R) and the parental cell line (e.g., MCF7) are cultured to confluence in 96-well plates.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.[11]

  • Substrate Addition: Rhodamine 123 is added to a final concentration of approximately 5.25 µM, and the cells are incubated for another 30 minutes at 37°C.[11]

  • Fluorescence Measurement: After incubation, the cells are washed with cold PBS to stop the efflux. The intracellular fluorescence is then measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence in inhibitor-treated cells is compared to that in untreated cells to determine the percent inhibition and calculate the IC50 value.

Calcein-AM Efflux Assay

This high-throughput assay uses Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to the accumulation of fluorescent calcein.

  • Cell Seeding: P-gp overexpressing cells are seeded in a 96-well plate and allowed to attach overnight.[16]

  • Inhibitor Pre-incubation: The culture medium is removed, and cells are pre-incubated with the test inhibitor (e.g., Zosuquidar) for 30-60 minutes at 37°C.[16]

  • Calcein-AM Staining: A working solution of Calcein-AM is added to a final concentration of 0.5-1 µM, and the plate is incubated for 15-60 minutes at 37°C, protected from light.[16][17]

  • Fluorescence Quantification: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~520 nm) or by flow cytometry.[16]

  • Calculation: The percentage of P-gp inhibition is calculated using the formula: % Inhibition = [(Finhibitor - FMDR) / (Fparental - FMDR)] x 100.[16]

Bidirectional Transport Assay

This assay, often conducted using Caco-2 cell monolayers, evaluates the effect of an inhibitor on the transport of a P-gp substrate (e.g., digoxin) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A decrease in the B-A/A-B efflux ratio indicates P-gp inhibition.

  • Cell Monolayer Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer with tight junctions is formed.

  • Inhibitor and Substrate Addition: The P-gp substrate (e.g., [3H]digoxin) and the test inhibitor are added to either the apical or basolateral chamber.

  • Sampling: At designated time points, samples are taken from the opposite chamber to determine the amount of substrate transported.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

  • Efflux Ratio Determination: The efflux ratio (Papp B-A / Papp A-B) is calculated in the presence and absence of the inhibitor to determine the extent of P-gp inhibition.

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to P-gp inhibition.

P_gp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP 2. ATP Hydrolysis (Conformational Change) Drug_out Drug Substrate Pgp->Drug_out 3. Efflux Drug_in Drug Substrate Drug_in->Pgp 1. Binding ATP ATP ATP->Pgp

Caption: The ATP-dependent efflux mechanism of P-glycoprotein (P-gp).

Inhibitor_Mechanisms cluster_this compound This compound (Competitive) cluster_tariquidar Tariquidar (Non-competitive) This compound This compound BindingSite P-gp Binding Site This compound->BindingSite Competes for binding Drug Drug Substrate Drug->BindingSite Tariquidar Tariquidar Pgp_Closed P-gp (Closed) Tariquidar->Pgp_Closed Binds and stabilizes Pgp_Open P-gp (Open) Pgp_Closed->Pgp_Open Blocks transition

Caption: Comparative mechanisms of competitive (this compound) and non-competitive (Tariquidar) P-gp inhibition.

Experimental_Workflow_CalceinAM start Seed P-gp expressing cells in 96-well plate preincubate Pre-incubate with P-gp inhibitor (e.g., this compound) start->preincubate add_calcein Add Calcein-AM (non-fluorescent P-gp substrate) preincubate->add_calcein incubate Incubate at 37°C add_calcein->incubate hydrolysis Intracellular esterases convert Calcein-AM to Calcein (fluorescent) incubate->hydrolysis pgp_action P-gp effluxes Calcein-AM (reduces fluorescence) incubate->pgp_action Inhibited by this compound measure Measure intracellular fluorescence hydrolysis->measure pgp_action->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Verapamil_p38_MAPK_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits p38_MAPK p38 MAPK ROS->p38_MAPK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->TranscriptionFactors Activates MDR1_Gene MDR1 (ABCB1) Gene TranscriptionFactors->MDR1_Gene Upregulates Transcription Pgp_Expression P-gp Expression MDR1_Gene->Pgp_Expression

Caption: this compound's potential influence on P-gp expression via the ROS/p38 MAPK signaling pathway.

References

Verapamil and its Analogs: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Verapamil (B1683045) and its key analogs: Northis compound, Gallopamil (B102620), Anipamil, and Ronipamil. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in understanding their mechanisms and potential applications.

Introduction to this compound and its Analogs

This compound is a phenylalkylamine class L-type calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility and heart rate.[1] this compound is a racemic mixture, with the S-enantiomer being more potent than the R-enantiomer.[2] Its analogs have been developed to refine its therapeutic profile, offering variations in potency, tissue selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound and its principal metabolite and synthetic analogs.

Pharmacodynamic Comparison: L-type Calcium Channel Blockade

The primary mechanism of action for this compound and its analogs is the blockade of L-type calcium channels. The potency of this blockade is a critical determinant of their pharmacological effects. The following table summarizes the available quantitative data on their inhibitory activity.

CompoundIC50 / pIC50Experimental ModelTissueReference
This compound pIC50: 6.26Human small arteries (vasa vasorum)Vascular Smooth Muscle[1]
pIC50: 6.91Human right atrial trabeculae muscleCardiac Muscle[1]
K(D): 8.51 x 10⁻⁸ MRat thoracic aorta vascular smooth muscle cellsVascular Smooth Muscle[3]
Gallopamil More potent than this compoundExercise-induced asthma model in humansVascular Smooth Muscle[4]
Anipamil Lowers left ventricular pressure in the same concentration range as this compound (10⁻⁸ - 10⁻⁴ mol/l)Isolated rabbit heartMyocardial Muscle[5]
Ronipamil Limited antiarrhythmic actions compared to AnipamilConscious rats with ischemia-induced arrhythmiasCardiac Tissue[6]

Note: Direct comparative IC50 values under identical experimental conditions are not always available in the literature, necessitating careful interpretation of the data.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion profiles of this compound and its analogs significantly influence their clinical utility. This compound undergoes extensive first-pass metabolism, primarily by CYP3A4, leading to low bioavailability.[7] Northis compound is the main active metabolite.

ParameterThis compoundNorthis compoundGallopamilAnipamilRonipamil
Bioavailability 20%[7]-High first-pass metabolismLong-acting[8]-
Half-life (t½) 3-5 hours[9]----
Metabolism Hepatic (CYP3A4)[7]Formed by N-demethylation of this compound---
Protein Binding ~90%----
Excretion >95% metabolized[9]----

Clinical Efficacy and Safety

Clinical trials have established the efficacy of this compound in managing hypertension and angina.[10][11] Data from a meta-analysis of randomized trials indicated that this compound use in patients with myocardial infarction was associated with a reduced risk of nonfatal reinfarction.[12][13] For angina, this compound has been shown to be effective, but data on its impact on mortality in this patient group is limited.[13] In hypertension, while effective at lowering blood pressure, large-scale trials have shown its outcomes to be comparable to diuretics and beta-blockers.

Direct comparative clinical trial data for this compound against its analogs is less abundant. One study in patients with exercise-induced asthma found that inhaled Gallopamil and this compound had a comparable degree of inhibition, despite Gallopamil being a more potent vascular smooth muscle calcium antagonist.[4] Another study in conscious rats with ischemia-induced arrhythmias showed that Anipamil had a more favorable ratio of antiarrhythmic to hypotensive effects compared to this compound.[6]

The most common side effect of this compound is constipation.[10]

Signaling Pathways and Mechanisms

This compound's therapeutic effects stem from its ability to block L-type calcium channels, thereby reducing intracellular calcium concentration. This has several downstream consequences in cardiomyocytes.

Verapamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin ↓ Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Action_Potential Altered Action Potential Ca_influx->Action_Potential Downstream_Signaling Modulation of Downstream Signaling (e.g., JAK2/STAT3, SIRT1) Ca_influx->Downstream_Signaling MLCK ↓ Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction ↓ Muscle Contraction MLCK->Contraction

Recent studies have also suggested that this compound's cardioprotective effects may involve other signaling pathways. For instance, this compound has been shown to alleviate myocardial ischemia/reperfusion injury by activating the JAK2/STAT3 signaling pathway and by attenuating oxidative stress via activation of SIRT1.[12]

Experimental Protocols

Measurement of L-type Calcium Channel Blocking Activity (Patch-Clamp Electrophysiology)

Objective: To quantify the inhibitory effect of a compound on L-type calcium channel currents.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human cardiac L-type calcium channel (Ca_v_1.2), such as HEK293 cells.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established.

    • The extracellular solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.

    • The intracellular solution is designed to block potassium and sodium channels.

    • A holding potential of -80 mV is applied.

    • Depolarizing voltage steps are applied to elicit inward Ba²⁺ currents through the L-type calcium channels.

  • Drug Application: The test compound (e.g., this compound or its analog) is perfused at increasing concentrations.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Cell_Culture Culture cells expressing L-type Ca²⁺ channels Solution_Prep Prepare extracellular (with Ba²⁺) and intracellular solutions Cell_Culture->Solution_Prep Patch_Clamp Establish whole-cell patch-clamp Solution_Prep->Patch_Clamp Apply_Voltage Apply depolarizing voltage steps Patch_Clamp->Apply_Voltage Record_Current Record baseline Ba²⁺ current Apply_Voltage->Record_Current Perfuse_Drug Perfuse increasing concentrations of test compound Record_Current->Perfuse_Drug Record_Response Record current at each concentration Perfuse_Drug->Record_Response Measure_Peak Measure peak inward current Record_Response->Measure_Peak Normalize Normalize to control Measure_Peak->Normalize Calculate_IC50 Fit concentration-response curve to calculate IC50 Normalize->Calculate_IC50

Isolated Perfused Heart (Langendorff) Model

Objective: To assess the direct cardiac effects of a compound in an ex vivo setting.

Methodology:

  • Heart Isolation: A heart is excised from a small mammal (e.g., rat or rabbit) and mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The aorta is cannulated, and a physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely, maintaining the heart's viability.

  • Parameter Measurement:

    • A balloon catheter is inserted into the left ventricle to measure isovolumic pressure (left ventricular developed pressure, LVDP) and heart rate.

    • Coronary flow can be measured by collecting the coronary effluent.

    • An electrocardiogram (ECG) can be recorded.

  • Drug Administration: The test compound is added to the perfusate at various concentrations.

  • Data Analysis: Changes in LVDP, heart rate, coronary flow, and ECG parameters are recorded and analyzed to determine the compound's inotropic, chronotropic, and vasoactive effects.

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion & Measurement cluster_treatment Treatment cluster_analysis Analysis Isolate_Heart Isolate heart from animal model Mount_Apparatus Mount on Langendorff apparatus Isolate_Heart->Mount_Apparatus Perfuse Retrograde perfusion with physiological solution Mount_Apparatus->Perfuse Measure_Baseline Record baseline cardiac parameters (LVDP, HR, etc.) Perfuse->Measure_Baseline Administer_Drug Administer test compound via perfusate Measure_Baseline->Administer_Drug Measure_Effects Record changes in cardiac parameters Administer_Drug->Measure_Effects Analyze_Data Analyze dose-dependent effects on cardiac function Measure_Effects->Analyze_Data

Conclusion

This compound and its analogs represent a clinically important class of cardiovascular drugs. While they share a common mechanism of L-type calcium channel blockade, they exhibit distinct pharmacodynamic and pharmacokinetic profiles. Northis compound, the active metabolite of this compound, contributes to its overall therapeutic effect. Analogs such as Gallopamil, Anipamil, and Ronipamil offer potential for improved tissue selectivity and duration of action. However, a comprehensive head-to-head comparison is hampered by the limited availability of direct comparative data, particularly from clinical trials. Further research is warranted to fully elucidate the comparative efficacy and safety of these analogs to guide future drug development and clinical applications.

References

Verapamil vs. Second-Generation Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] These drugs exert their effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, primarily the L-type channels, which are crucial for muscle contraction and cardiac conduction.[2][3] CCBs are broadly classified into several generations and distinct chemical classes. Verapamil, a phenylalkylamine, represents the first generation of non-dihydropyridine CCBs. Second-generation CCBs are predominantly composed of dihydropyridines (e.g., amlodipine (B1666008), felodipine) and were developed to improve upon the pharmacokinetic profiles and tissue selectivity of earlier agents.[4][5]

This guide provides an objective, data-driven comparison between this compound and second-generation calcium channel blockers, focusing on their mechanisms of action, tissue selectivity, clinical profiles, and the experimental methodologies used to characterize them.

Mechanism of Action and Receptor Binding

The primary therapeutic target for both this compound and second-generation CCBs is the α1 subunit of the L-type voltage-gated calcium channel, which forms the ion-conducting pore.[4] However, their interaction with this target differs significantly in binding site and state dependency, which underlies their distinct pharmacological profiles.

  • This compound (Phenylalkylamine): this compound accesses its binding site from the intracellular side of the cell membrane, physically occluding the channel pore.[4] Its binding site is located within the transmembrane segments IIIS6 and IVS6.[6][7] A key feature of this compound is its "use-dependent" or "frequency-dependent" blockade. It binds with higher affinity to channels that are in the open or inactivated states, which occur more frequently in tissues with higher firing rates, such as the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[7][8] This explains its pronounced cardiac effects.

  • Second-Generation CCBs (Dihydropyridines): Dihydropyridines, such as amlodipine and nifedipine, bind to a distinct, allosterically linked receptor site on the exterior of the α1 subunit, specifically at the interface between domains III and IV.[6][9][10] Their action is characterized by "voltage-dependency," showing a much higher affinity for channels in the depolarized (inactivated) state.[11] Since vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac myocytes, dihydropyridines exhibit greater selectivity for blood vessels.[11]

cluster_channel L-Type Calcium Channel (α1 Subunit) channel Pore Domain I Domain II Domain III Domain IV Cytoplasm Ca_in Ca²⁺ channel:p->Ca_in Ca²⁺ Influx Block Blockade This compound This compound (Phenylalkylamine) This compound->channel:d4 Binds to intracellular pore (Use-dependent) DHP Second-Gen DHP (e.g., Amlodipine) DHP->channel:d3 Binds to external allosteric site (Voltage-dependent) Ca_out Ca²⁺

Caption: Differential binding sites of this compound and Dihydropyridines (DHPs).

Tissue Selectivity and Pharmacological Effects

The most critical distinction between this compound and second-generation dihydropyridine (B1217469) CCBs is their relative selectivity for cardiac versus vascular tissue. This selectivity dictates their clinical utility and adverse effect profiles.

  • This compound (Cardioselective): this compound exhibits significant effects on the heart.[12] It is a potent negative inotrope (reduces contractility), chronotrope (reduces heart rate), and dromotrope (slows AV conduction).[1] While it does cause vasodilation, this effect is less pronounced than that of dihydropyridines.[13][14] Its cardioselectivity makes it effective for treating supraventricular arrhythmias.[2]

  • Second-Generation CCBs (Vascular-Selective): These agents are potent arterial vasodilators with minimal direct impact on myocardial contractility or the cardiac conduction system at standard therapeutic doses.[11][15][16] Their powerful vasodilatory action leads to a significant reduction in systemic vascular resistance, making them highly effective for hypertension.[1] However, this can also trigger a baroreceptor-mediated reflex tachycardia, particularly with shorter-acting formulations.[1][14]

Table 1: Comparison of Tissue Selectivity and Hemodynamic Effects
ParameterThis compound (First-Gen, Non-DHP)Second-Generation CCBs (Dihydropyridines)
Primary Site of Action Myocardium, SA/AV NodesVascular Smooth Muscle (Arterioles)
Vascular/Cardiac Ratio Low (e.g., ~1.9 - 2.1)[11]High (e.g., ~31 - 877)[11]
Vasodilation ModeratePotent
Heart Rate (Chronotropy) DecreasedNo direct effect; may cause reflex increase
Contractility (Inotropy) DecreasedNo significant direct effect
AV Conduction (Dromotropy) Decreased (Slowed)No direct effect

Pharmacokinetics and Clinical Data

Second-generation CCBs were engineered to offer improved pharmacokinetic properties, such as longer half-lives, which allow for once-daily dosing and provide more stable plasma concentrations, thereby reducing side effects associated with plasma peaks and troughs.

Table 2: Comparative Pharmacokinetic and Clinical Profile
FeatureThis compoundAmlodipine (Representative Second-Gen DHP)
Bioavailability 20-35% (due to high first-pass metabolism)64-90%
Half-life 3-7 hours (immediate release)30-50 hours
Primary Metabolism Hepatic (CYP3A4)[12]Hepatic (CYP3A4)
Primary Clinical Uses Hypertension, Angina, Supraventricular Arrhythmias[1][17]Hypertension, Angina[18]
Common Adverse Effects Constipation [17][19], Bradycardia, AV Block, Dizziness[19]Peripheral Edema [20], Flushing, Headache, Dizziness, Reflex Tachycardia[1]
Contraindications Severe left ventricular dysfunction, hypotension, sick sinus syndrome, 2nd/3rd-degree AV block[19][21]Hypersensitivity, severe hypotension

Key Experimental Protocols

The distinct properties of calcium channel blockers are elucidated through various in-vitro and ex-vivo experimental techniques. The whole-cell patch-clamp technique is a gold-standard electrophysiological method used to directly measure the inhibitory effect of a compound on L-type calcium channel currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of a test compound (e.g., this compound or a second-generation CCB) on L-type calcium currents (ICa,L) in isolated cells expressing these channels, such as vascular smooth muscle cells or cardiomyocytes.

  • Cell Preparation: Isolate primary cells (e.g., ventricular myocytes) or use a cell line (e.g., CHO or HEK cells) stably transfected with the α1 subunit of the L-type calcium channel.[22][23]

  • Electrode and Solutions:

    • Pipette Solution (Intracellular): Contains a cesium-based solution to block potassium currents, a calcium buffer (EGTA), and ATP/GTP to support cell health.

    • Bath Solution (Extracellular): Contains a physiological salt solution with barium (Ba2+) or calcium (Ca2+) as the charge carrier.[23] Barium is often used as it passes through calcium channels more readily and reduces calcium-dependent inactivation.

  • Recording:

    • Achieve a high-resistance "giga-seal" between the glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol:

    • Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward current.[24]

  • Drug Application:

    • Establish a stable baseline recording of the ICa,L.

    • Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which the drug inhibits 50% of the current), providing a quantitative measure of the drug's potency.

cluster_workflow Experimental Workflow: Patch-Clamp Assay p1 Cell Preparation (e.g., Isolated Myocytes) p2 Achieve Giga-Seal & Whole-Cell Access p1->p2 p3 Record Baseline L-type Current (ICa,L) p2->p3 p4 Perfuse with Test Compound p3->p4 p5 Record Steady-State Blocked Current p4->p5 p6 Data Analysis (Calculate IC50) p5->p6

Caption: Workflow for assessing CCB potency using patch-clamp electrophysiology.

Summary and Classification

This compound and second-generation CCBs represent two distinct therapeutic strategies for modulating L-type calcium channel function. The choice between them is governed by the desired clinical outcome and the patient's comorbidities.

  • This compound is a first-generation, non-dihydropyridine CCB characterized by its cardioselectivity . Its primary value lies in applications requiring heart rate control and antiarrhythmic effects.

  • Second-generation CCBs are typically dihydropyridines characterized by their vascular selectivity . They are highly effective vasodilators, making them a preferred choice for hypertension, particularly in patients where cardiac depression should be avoided.

CCB Calcium Channel Blockers (CCBs) NonDHP Non-Dihydropyridines (Cardioselective) CCB->NonDHP Subclass DHP Dihydropyridines (Vascular-Selective) CCB->DHP Subclass This compound This compound (1st Gen) Class: Phenylalkylamine NonDHP->this compound SecondGen Second-Generation (e.g., Amlodipine, Felodipine) DHP->SecondGen

Caption: Classification of this compound vs. Second-Generation CCBs.

References

Independent Validation of Verapamil Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of published research findings on Verapamil (B1683045), focusing on its efficacy in treating Prinzmetal's Variant Angina and Episodic Cluster Headache. The information presented is intended for researchers, scientists, and drug development professionals, offering a concise summary of key clinical data, detailed experimental protocols, and visual representations of the underlying pharmacology and trial designs.

This compound in the Treatment of Prinzmetal's Variant Angina

Prinzmetal's variant angina is a form of angina pectoris characterized by chest pain at rest, often caused by coronary artery spasm. The following sections compare the findings of a foundational study on the use of this compound for this condition with a subsequent independent validation study.

Quantitative Data Comparison
ParameterJohnson et al. (1981)[1]Parodi et al. (1979)[2]
Study Design Double-blind, placebo-controlled, randomized crossover trialDouble-blind, placebo-controlled, randomized crossover trial
Number of Patients 1612
This compound Dosage 320-480 mg/day480 mg/day
Primary Endpoint Frequency of anginal attacks per weekNumber of ischemic episodes per 48 hours
Results on Primary Endpoint This compound: 1.7 ± 2.8 attacks/weekPlacebo: 12.6 ± 25.9 attacks/week (p < 0.01)This compound: 23 and 31 episodesPlacebo: 123 and 130 episodes (p < 0.006 and p < 0.003)
Secondary Endpoint Nitroglycerin consumption per weekNot explicitly reported in the same format
Results on Secondary Endpoint This compound: 2.1 ± 3.3 tablets/weekPlacebo: 14.4 ± 34.4 tablets/week (p < 0.05)-
Experimental Protocols

Johnson et al. (1981):

  • Patient Selection: 16 patients with a clinical diagnosis of Prinzmetal's variant angina, characterized by chest pain at rest with associated transient ST-segment elevation on the electrocardiogram.

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial. Patients were randomly assigned to receive either this compound (80 mg four times daily, with an optional increase to 120 mg four times daily) or a matching placebo for one month, followed by a one-week washout period, and then crossed over to the other treatment for one month.

  • Data Collection: Patients maintained a daily diary of anginal episodes and nitroglycerin consumption. Ambulatory electrocardiographic monitoring was performed for 48 hours at the end of each treatment period.

  • Statistical Analysis: A paired t-test was used to compare the frequency of anginal attacks and nitroglycerin consumption between the this compound and placebo periods.

Parodi et al. (1979):

  • Patient Selection: 12 patients admitted to a coronary care unit with frequent daily attacks of angina at rest, attributed to coronary vasospasm.

  • Study Design: A double-blind, randomized, crossover study. After a 48-hour run-in period, patients received either oral this compound (480 mg/day) or a placebo for 48 hours, with alternating treatment periods.

  • Data Collection: Continuous electrocardiographic monitoring was used to document transient ischemic episodes (with or without pain).

  • Statistical Analysis: The number of ischemic attacks during the this compound and placebo periods was compared.

This compound in the Prophylaxis of Episodic Cluster Headache

Episodic cluster headache is a primary headache disorder characterized by recurrent, severe, unilateral headaches. The following sections compare the findings of a key study on the prophylactic use of this compound with another significant clinical trial.

Quantitative Data Comparison
ParameterLeone et al. (2000)[3][4]Bussone et al. (1990)[5]
Study Design Double-blind, double-dummy, placebo-controlled, parallel-group trialDouble-blind, double-dummy, crossover trial
Number of Patients 3030 (with chronic cluster headache)
This compound Dosage 360 mg/day (120 mg three times daily)360 mg/day
Primary Endpoint Mean daily attack frequency in the second weekHeadache index (frequency x intensity)
Results on Primary Endpoint This compound: 0.6 ± 0.8 attacks/dayPlacebo: 1.65 ± 1.2 attacks/day (p < 0.001)This compound showed a significant reduction in the headache index compared to baseline (p < 0.01).
Secondary Endpoint Daily consumption of abortive agents in the second weekLatency to therapeutic effect
Results on Secondary Endpoint This compound: 0.5 ± 0.7 doses/dayPlacebo: 1.2 ± 1.0 doses/day (p < 0.004)This compound had a shorter latency period compared to lithium.
Experimental Protocols

Leone et al. (2000):

  • Patient Selection: 30 patients with episodic cluster headache according to the criteria of the International Headache Society.

  • Study Design: A double-blind, double-dummy, placebo-controlled, parallel-group study. After a 5-day run-in period, patients were randomized to receive either this compound (120 mg three times a day) or a placebo for 14 days.

  • Data Collection: Patients maintained a daily diary to record the number and intensity of headache attacks and the consumption of abortive medication.

  • Statistical Analysis: The mean daily attack frequency and consumption of abortive agents during the second week of treatment were compared between the two groups using statistical tests for independent samples.

Bussone et al. (1990):

  • Patient Selection: 30 patients with chronic cluster headache.

  • Study Design: A multicenter, double-dummy, double-blind, crossover trial comparing this compound with lithium carbonate. Patients received one drug for a specified period, followed by a washout period, and then the other drug.

  • Data Collection: Patients recorded headache frequency and intensity in a diary.

  • Statistical Analysis: The headache index (frequency multiplied by intensity) was calculated and compared between the two treatment periods.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Verapamil_Mechanism cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca Increases Vasodilation Smooth Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Vasodilation Inhibition leads to This compound This compound This compound->L_type_Ca_Channel Blocks Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Intracellular_Ca->Vasoconstriction Leads to

Caption: this compound blocks L-type calcium channels, reducing calcium influx and causing vasodilation.

Experimental Workflow for a Double-Blind, Placebo-Controlled Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., Attack Frequency, ECG) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Treatment_Period Treatment Period (e.g., 2-4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Patient Diaries, Follow-up Visits) Treatment_Period->Data_Collection Analysis Data Analysis (Statistical Comparison) Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical workflow for a randomized, double-blind, placebo-controlled clinical trial.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Verapamil, a calcium channel blocker commonly used in research. Adherence to these protocols is crucial to minimize environmental impact and ensure a safe laboratory environment.

Regulatory Framework for this compound Disposal

This compound is not classified as an acutely toxic (P-listed) or toxic (U-listed) hazardous waste by the Resource Conservation and Recovery Act (RCRA)[1][2][3]. However, it is still considered a chemical waste and must be disposed of properly to prevent environmental contamination[4][5]. Improper disposal, such as drain disposal, is prohibited for hazardous waste pharmaceuticals and is a poor practice for any chemical waste[6][7]. The primary method for the disposal of pharmaceutical waste is incineration by a licensed environmental management vendor[6][8].

Step-by-Step Disposal Procedures for this compound Waste

This section outlines the procedures for handling different forms of this compound waste in a laboratory setting. These steps are based on general best practices for laboratory chemical waste and information specific to pharmaceutical disposal[7][8].

1. Solid this compound Waste (Pure compound, contaminated PPE, and labware)

  • Segregation: Collect all solid this compound waste separately from other laboratory waste. This includes unused or expired pure this compound, as well as contaminated items such as gloves, weighing paper, pipette tips, and vials[8].

  • Containerization: Place the segregated solid waste into a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with this compound and be securely sealed to prevent leaks or spills[7][8].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials[3].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The waste will be transported to a licensed facility for incineration[6].

2. Liquid this compound Waste (Solutions)

  • Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof hazardous waste container[8]. Do not mix with other chemical waste streams unless approved by your EHS office.

  • Containerization: Use a container that is chemically resistant to the solvent used in the this compound solution. Ensure the container is properly sealed.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all contents (including solvents and this compound), and their approximate concentrations.

  • Storage: Store in the satellite accumulation area.

  • Disposal: Contact your EHS office for collection and disposal via incineration.

3. Empty this compound Containers

  • Empty containers that held this compound are not considered acutely hazardous waste. However, to be disposed of as non-hazardous waste, they should be triple-rinsed. The rinsate must be collected and disposed of as liquid hazardous waste[3].

  • After rinsing, obliterate or remove the label and dispose of the container in the appropriate recycling or solid waste stream as per institutional policy.

Illustrative Quantitative Data for this compound Waste Management

Due to the lack of specific quantitative data in the public domain regarding this compound disposal, the following table provides an illustrative example of how to track and manage this compound waste in a laboratory setting.

Waste StreamWaste FormGeneration SourceMonthly Volume (g/L)Disposal ContainerDisposal Method
This compound SolidsPowder, Contaminated LabwareWeighing, Compounding50 gLabeled, sealed polyethylene (B3416737) drumIncineration
This compound Liquids10mM in DMSO/PBSIn vitro assays2 LLabeled, sealed glass bottleIncineration
RinsateAqueous solutionTriple-rinsing of containers0.5 LLabeled, sealed glass bottleIncineration

Experimental Protocols: Forced Degradation of this compound

While not a method for bulk disposal, understanding the degradation pathways of this compound is important for stability studies and can inform disposal considerations. The following are typical conditions used in forced degradation studies to identify potential degradation products[5][9][10]. These procedures should only be performed on a small, analytical scale in a controlled laboratory setting.

1. Acidic Hydrolysis:

  • A stock solution of this compound is treated with an acid (e.g., 1 M HCl).

  • The mixture is then heated (e.g., at 60°C for 5 hours).

  • The resulting solution is neutralized and analyzed for degradation products.

2. Basic Hydrolysis:

  • A stock solution of this compound is treated with a base (e.g., 1 M NaOH).

  • The mixture is heated (e.g., at 60°C for 5 hours).

  • The solution is then neutralized and analyzed. This compound has been shown to degrade under basic conditions[10].

3. Oxidative Degradation:

  • A stock solution of this compound is treated with an oxidizing agent (e.g., 30% H₂O₂).

  • The reaction is allowed to proceed at room temperature for a set period (e.g., 5 hours).

  • The solution is then analyzed. This compound is known to degrade under oxidative stress[4][10].

4. Thermal Degradation:

  • A solid sample or solution of this compound is exposed to high temperatures (e.g., 105°C for 6 hours) to assess stability[9].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Verapamil_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated PPE, labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty segregate_solid Segregate in dedicated hazardous waste container solid->segregate_solid segregate_liquid Segregate in dedicated liquid hazardous waste container liquid->segregate_liquid rinse Triple-rinse container empty->rinse label_solid Label Container: 'Hazardous Waste - this compound' segregate_solid->label_solid label_liquid Label Container: 'Hazardous Waste - this compound and solvents' segregate_liquid->label_liquid collect_rinsate Collect rinsate as liquid hazardous waste rinse->collect_rinsate deface_label Deface original label rinse->deface_label collect_rinsate->segregate_liquid store Store in Satellite Accumulation Area label_solid->store label_liquid->store dispose_container Dispose of container in normal trash or recycling deface_label->dispose_container ehs_pickup Arrange for EHS pickup for incineration store->ehs_pickup

References

Personal protective equipment for handling Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Verapamil

For laboratory professionals engaged in research and development, the safe handling of this compound is paramount. This guide provides immediate, essential safety protocols and logistical information, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency first aid measures.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on various safety data sheets.

Body Part Personal Protective Equipment Specifications and Conditions for Use
Hands Protective GlovesNitrile or other chemically resistant gloves are recommended.[1] Always inspect gloves before use and use proper removal techniques.
Eyes/Face Safety Goggles/GlassesUse safety goggles with side-shields, especially if splashes are likely.[2][3][4]
Respiratory RespiratorA respirator is not typically required for normal use of an aqueous solution.[1][5] However, if dust or aerosols are likely to be generated, an approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) or a vapor respirator should be used.[1][2][6] For uncontrolled releases or unknown exposure levels, a higher-protection respirator like a powered air-purifying respirator (PAPR) or supplied-air respirator is recommended.[1]
Body Protective ClothingA lab coat or other impervious clothing is recommended to prevent skin contact.[2][3][6]
Health Hazard Summary

The following table outlines the potential health hazards associated with this compound exposure, as identified by the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS).

Hazard Rating System Health Hazard Flammability Reactivity
NFPA 310
HMIS 310
A health hazard rating of 3 indicates a serious hazard.[6]

Operational and Disposal Plans

Adherence to proper handling and disposal protocols is essential for laboratory safety and environmental protection.

Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area.[2][3][7] Use of a chemical fume hood is recommended, especially when working with the powdered form or when there is a potential for aerosol generation. Ensure that eyewash stations and safety showers are readily accessible.[2][6]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and before leaving the work area.[3][4] Avoid direct contact with skin, eyes, and clothing.[4]

  • Safe Handling Practices : Avoid the formation of dust and aerosols.[2] Do not breathe dust, vapor, mist, or gas.[3][5][7][8]

Spill Management
  • Minor Spills :

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]

    • For liquid spills, absorb with an inert material (e.g., sand, earth, or vermiculite).[5][6]

    • For solid spills, use dry clean-up procedures such as vacuuming or sweeping.[7] Moisten the material slightly to prevent dusting.[7] Ensure the vacuum is fitted with a HEPA filter.[7]

    • Collect the spilled material into a labeled, sealed container for proper disposal.[7][9]

    • Clean the spill area thoroughly with soap and water.[1][5]

  • Major Spills :

    • Evacuate all non-essential personnel from the area.[3]

    • Isolate the spill area.[1][5]

    • Wear a full suit, vapor respirator, boots, and gloves.[6] A self-contained breathing apparatus may be necessary.[6]

    • Contain the spill to prevent it from entering drains or waterways.[3][7]

    • Follow the cleanup procedures for minor spills, using appropriate caution.

Disposal Plan

All waste materials containing this compound must be properly characterized and disposed of in accordance with federal, state, and local regulations.[1][5] this compound is toxic to aquatic life, and release into the environment should be avoided.[4] Dispose of the waste in a designated, approved waste disposal facility.[10] Do not flush down the sanitary sewer system.[4]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with copious amounts of water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][5] Continue rinsing. If eye irritation persists, seek medical attention.[1][5]
Skin Contact Remove all contaminated clothing immediately.[8] Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap.[6] If irritation or other symptoms persist, seek medical attention.[5][6]
Inhalation Remove the person from the source of exposure to fresh air and keep them in a position comfortable for breathing.[1][8] Seek immediate medical attention.[6] If breathing is irregular or has stopped, provide artificial respiration.
Ingestion Rinse mouth with water (only if the person is conscious).[8] Do NOT induce vomiting.[8] Seek immediate medical attention.[1][6][8]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Verapamil_Handling_Workflow start Start: Receive this compound assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_risk->don_ppe prepare_workstation Prepare Workstation (Fume Hood, Spill Kit, Eyewash/Shower Access) don_ppe->prepare_workstation handling Weighing, Diluting, or Other Handling prepare_workstation->handling experiment Perform Experiment handling->experiment spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure decontaminate Decontaminate Work Area & Equipment experiment->decontaminate experiment->spill experiment->exposure doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Waste (Chemical & Contaminated PPE) in Accordance with Regulations doff_ppe->waste_disposal end End waste_disposal->end spill->handling No spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->decontaminate exposure->handling No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

Caption: Workflow for Safe Handling of this compound in a Laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verapamil
Reactant of Route 2
Reactant of Route 2
Verapamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.